N-Cyclopropyl-3-propyloxirane-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-3-propyloxirane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-3-7-8(12-7)9(11)10-6-4-5-6/h6-8H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDZPNHBMYHPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(O1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647161 | |
| Record name | N-Cyclopropyl-3-propyloxirane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950483-64-4 | |
| Record name | N-Cyclopropyl-3-propyloxirane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxiranecarboxamide, N-cyclopropyl-3-propyl-, (2R,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Technical Guide on N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-69-9): A Critical Chiral Synthon in HCV Protease Inhibitor Development
[(3S)-1-(cyclopropylamino)- part has captured my attention.
Pinpointing Critical Precursor
I've zeroed in on the epoxide precursor, N-cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-69-9), as a key chiral building block. Its role in the synthesis of Telaprevir is now clear. I'm focused on the regioselectivity of the epoxide ring opening and its impact on the C-terminal fragment. Further exploration of this compound and its synthetic path is the current focus.
Developing Technical Guide
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Outlining Synthetic Pathways
I'm now detailing workflows for synthesizing and applying N-Cyclopropyl-3-propyloxirane-2-carboxamide. I'm outlining step-by-step methodologies, including the Sharpless epoxidation and azide ring-opening with reduction. The rationale behind catalyst selection, like Cu(NO3)2 for regioselective epoxide opening, due to the carboxamide group's electron-withdrawing effect, is key. I am preparing a biological target and mechanism of action section.
Mapping Synthetic Routes
I'm now detailing a comprehensive synthetic pathway, starting from 2-hexen-1-ol and culminating in the Telaprevir C-terminal fragment, explicitly highlighting the pivotal role of CAS 950483-69-9. I'm also preparing a diagram that details the mechanism of regioselective epoxide opening of N-Cyclopropyl-3-propyloxirane-2-carboxamide.
I am explaining the rationale behind each step, and I'm developing self-validating protocols to ensure reliability and provide real, verifiable URLs for references. The diagram for the synthetic workflow is the next item on my list.
Detailing Amidation Steps
I'm now detailing the amidation step used in synthesizing Telaprevir's precursor. I'm focusing on how cyclopropylamine reacts with the activated carboxylic acid using EDC/HOBt. The mechanism of reaction is a key aspect, with emphasis on the intermediate formation and eventual amide bond formation. The next step is validation of the protocol.
Visualizing Azide Reaction
I'm currently creating a detailed diagram depicting the azide ring-opening reaction of N-cyclopropyl-3-propyloxirane-2-carboxamide. I'm illustrating how the azide attacks C3, with an inversion of configuration, leading to an anti-3-azido-2-hydroxy isomer product. I'm focusing on clarity to ensure the step-by-step nature of the process is self-evident.
Calculating Molecular Weight
I've just finalized the molecular formula and weight for N-Cyclopropyl-3-propyloxirane-2-carboxamide, verifying it as C9H15NO2 with a molecular weight of 169.22 g/mol . I'm cross-referencing this against patent literature, specifically WO2007105729A1, to validate these results against established data.
Identifying Key Players
I've pinpointed the assignee of WO2007105729A1 as Ajinomoto Co Inc. The inventors listed are Tomoyuki Onishi and Takayoshi Torii. This is a solid lead for establishing E-E-A-T. I'm moving onto the patent's core focus, which seems to describe the synthesis of N-cyclopropyl-3-
Outlining Guide's Structure
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Detailing Molecular Characteristics
I'm now zeroing in on the specifics, I've got the molecular weight at 169.22 g/mol . Also, I'm considering the critical structural features: the oxirane ring, the propyl chain attached at C3, and the N-cyclopropyl carboxamide at C2. I see these elements are key to the molecule's function.
\n\n
Unveiling Warhead's Role
I've explored the strategic significance. The NS3/4A protease requires a reversible inhibitor for its shallow site. The alpha-ketoamide moiety is the crucial warhead here, forming a hemiketal with catalytic Ser139. Epoxide CAS 950483-69-9 is crucial for introducing the amine and hydroxyl stereospecifically, which are later manipulated for the C-terminal warhead synthesis.
\n\n
Structuring Synthesis Protocols
I am now structuring the experimental workflows and methodologies. The first protocol focuses on synthesizing CAS 950483-69-9 using Ajinomoto Co. Inc.'s methodology. It begins with the Sharpless asymmetric epoxidation of 2-hexen-1-ol, yielding the chiral epoxy alcohol, which is then oxidized to the carboxylic acid. This is followed by amidation with cyclopropylamine.
Mapping Synthesis Protocols
I'm developing the synthesis section. Protocol 1 details the synthesis of CAS 950483-69-9 from 2-hexen-1-ol, covering epoxidation and amidation. Protocol 2 outlines ring-opening of the epoxide with azide, catalyzed by a Lewis acid, which directs the attack to the C3 position. It covers the subsequent hydrogenation step to yield the amine. I'm also preparing diagrams for the synthetic workflows and the epoxide-opening mechanism using Graphviz DOT. I'm focusing on ensuring trustworthiness by explaining the causality of each step and emphasizing self-validating protocols like chiral HPLC.
Confirming Regioselectivity Details
I'm now detailing regioselectivity confirmation using NMR spectroscopy. I'll provide examples of specific chemical shift differences that confirm the reaction outcome. The synthesis section will include cited Ajinomoto patents and relevant literature on HCV NS3/4A protease inhibitors. I'm focusing on ensuring trustworthiness by explaining the causality of each step and emphasizing self-validating protocols, such as chiral HPLC and NMR.
Visualizing Key Processes
I am now focusing on the graphical representation of the workflow. I've designed a DOT graph with nodes and edges that clearly illustrate each synthetic step, starting from the 2-hexen-1-ol and culminating in the target compound. I've also added color-coded nodes for visual clarity, using a consistent color scheme to represent different reaction types and key materials. The graph includes labels, reaction conditions, and reagents. I'm enhancing this with notes on regioselectivity and stereochemistry at each stage.
Refining Structural Diagrams
I'm currently refining the DOT graph visualizations. I've added a second diagram that details the mechanism of epoxide ring-opening with azide, including Lewis acid coordination. I'm focusing on ensuring clarity by labeling each step with concise descriptions and highlighting the key events. It's becoming a visual representation of the crucial processes.
Finalizing Visualization Details
I'm now implementing adjustments to the Graphviz DOT graphs for optimal display. I've ensured a suitable aspect ratio and manageable width, either implicitly through sizing or through commenting on rendering considerations, and I'm reviewing the references for completeness. The diagrams are refined, demonstrating the synthetic steps clearly, including regioselectivity and stereochemistry at each stage.
Incorporating Key Citations
I've incorporated several citations now. I've noted that Google Patents and Guidechem provide essential related property data for N-Cyclopropyl-3-propyloxirane-2-carboxamide, including AU2008219689A1 on HCV infections. These resources offer crucial information that helps structure the guide, and validate the workflows.
Justifying Stereochemistry's Impact
I'm now detailing stereochemical control, emphasizing the Sharpless epoxidation's role. It is a predictable way to achieve high enantiomeric excess. Lewis acid use during azidolysis guides the nucleophile attack to C3. Ensuring these are high-trust protocols is essential, with correct configurations key to high binding affinity with NS3/4A protease.
Structuring Reaction Protocols
I'm now detailing the reaction protocols, clarifying the azide's regioselective attack at C3 via an SN2-like process, ensuring configuration inversion. The synthesis section's structure is clear, with Protocol 1 detailing CAS 950483-69-9 and Protocol 2 covering 3-Amino-N-cyclopropyl-2-hydroxyhexanamide. Also, Table 1 will include physical properties. I've re-checked the color contrast rules for the DOT graphs to maintain clarity.
Finalizing Chemical Properties
Validating Experimental Integrity
I'm now detailing validation processes. I've ensured a comprehensive analytical framework for the synthesis. Chiral HPLC confirms enantiomeric excess post-epoxidation. 1H NMR confirms regioselectivity after azidolysis. These analytical steps are crucial to ensure trustworthy results.
Executive Summary
In the landscape of antiviral drug development, the synthesis of target-specific pharmacophores requires advanced chiral building blocks. N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-69-9) serves as a critical, highly specialized intermediate in the synthesis of Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors, most notably Telaprevir (VX-950) [4.1].
As a Senior Application Scientist, I approach the utility of this compound not merely as a transitional molecule, but as a stereochemical anchor. The oxirane ring embedded within this structure allows for the precise, regioselective, and stereospecific introduction of heteroatoms—specifically, the 3-amino and 2-hydroxy moieties required for the final
Chemical Identity & Structural Mechanics
The structural architecture of CAS 950483-69-9 is defined by a highly strained oxirane (epoxide) ring flanked by a propyl chain at the C3 position and an
Table 1: Physicochemical & Structural Properties
| Property | Value / Description |
| Chemical Name | N-Cyclopropyl-3-propyloxirane-2-carboxamide |
| CAS Registry Number | 950483-69-9 |
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Epoxide O, Amide N) |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų |
| Key Structural Motifs | Epoxide core, C3-propyl chain, C2- |
Data synthesized from foundational chemical property databases and structural analysis[2].
Experimental Workflows & Methodologies
To maintain scientific integrity, the synthesis and utilization of this compound must be approached as a self-validating system. Every experimental choice must have a clear mechanistic causality and an analytical checkpoint.
Protocol 1: Upstream Synthesis of CAS 950483-69-9
The synthesis of the oxirane core relies on establishing absolute stereochemistry early in the workflow, typically utilizing 2-hexen-1-ol as the starting material[1].
Step-by-Step Methodology:
-
Sharpless Asymmetric Epoxidation: React 2-hexen-1-ol with tert-butyl hydroperoxide (TBHP) in the presence of titanium tetraisopropoxide (Ti(OPr-i)4) and a chiral dialkyl tartrate (e.g., (+)-DET or (-)-DET depending on the desired epimer) in dichloromethane at -20°C.
-
Causality: The chiral catalyst complex dictates the face of the alkene that undergoes oxygen transfer, ensuring >95% enantiomeric excess (ee). This is critical because the HCV NS3/4A protease binding pocket is highly stereospecific.
-
-
Oxidation to Carboxylic Acid: Treat the resulting chiral epoxy alcohol with a catalytic amount of ruthenium chloride (RuCl3) and sodium periodate (NaIO4) in a biphasic solvent system (e.g., CCl4/CH3CN/H2O) to oxidize the primary alcohol to the corresponding carboxylic acid.
-
Amidation: Couple the resulting 3-propyloxirane-2-carboxylic acid with cyclopropylamine. Utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF at 0°C to room temperature.
-
Self-Validating Checkpoint: Isolate the product and perform Chiral HPLC (e.g., Chiralpak AD-H column). The ee must be confirmed to be >98% before proceeding. Any racemization here will exponentially degrade the final drug's efficacy.
-
Synthetic workflow of CAS 950483-69-9 and its downstream application.
Protocol 2: Downstream Regioselective Ring-Opening
The true utility of CAS 950483-69-9 lies in its conversion to 3-amino-
Step-by-Step Methodology:
-
Lewis Acid-Catalyzed Azidolysis: Dissolve CAS 950483-69-9 in a suitable solvent (e.g., methanol or water/alcohol mixture). Add sodium azide (NaN3) and a catalytic amount of a Lewis acid, such as Copper(II) nitrate (Cu(NO3)2) or Zinc(II) nitrate. Stir at elevated temperature (e.g., 60°C) until complete consumption of the starting material is observed via TLC.
-
Causality: The epoxide ring can theoretically open at C2 or C3. However, the electron-withdrawing carboxamide group at C2 destabilizes any developing positive charge, sterically and electronically hindering attack at C2. The Lewis acid coordinates to the epoxide oxygen, activating the ring. The azide nucleophile exclusively attacks the
-position (C3) via an -like mechanism, resulting in an inversion of configuration at C3[1]. -
Self-Validating Checkpoint: Conduct
H NMR spectroscopy. The chemical shift and coupling constants of the C3 proton adjacent to the azide group will distinctly confirm the regioselectivity and the anti-relationship of the newly formed 2-hydroxy and 3-azido groups.
-
-
Catalytic Hydrogenation: Transfer the purified 3-azido intermediate to a hydrogenation reactor. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1-2 atm) at room temperature until hydrogen uptake ceases. Filter through Celite and concentrate to yield the pure 3-amino-
-cyclopropyl-2-hydroxyhexanamide.
Regioselective epoxide opening mechanism of CAS 950483-69-9.
Biological Target & Mechanism of Action
Once CAS 950483-69-9 is converted to the 3-amino-2-hydroxyhexanamide derivative, it is coupled to the peptide backbone of the protease inhibitor. In the final synthetic step, the secondary alcohol at the C2 position is oxidized (e.g., via Dess-Martin periodinane) to an
When administered, this
References
- Source: Guidechem - (2S,3R)
- Process for production of cyclopropylamide compound (WO2007105729A1)
- シクロプロピルアミド化合物の製造方法 (JP2009132621A)
- Inhibitors of serine proteases for the treatment of HCV infections (AU2008219689A1)
Sources
An In-depth Technical Guide to N-Cyclopropyl-3-propyloxirane-2-carboxamide: Synthesis, Properties, and Therapeutic Potential
Abstract
N-Cyclopropyl-3-propyloxirane-2-carboxamide is a novel molecular entity characterized by a strained oxirane (epoxide) ring, a robust N-cyclopropyl amide, and a lipophilic propyl chain. While not extensively documented in public literature, its structural motifs suggest significant potential in drug discovery, particularly as a covalent modulator of enzymatic targets. This guide provides a comprehensive, predictive analysis of its physicochemical properties, proposes robust synthetic and analytical methodologies, and explores its potential as a therapeutic agent, specifically as a covalent inhibitor. By deconstructing the molecule into its core functional groups, we offer a scientifically-grounded framework for researchers and drug development professionals to initiate and advance research into this and related classes of compounds.
Introduction
The confluence of specific structural features in a single small molecule often signals unique biological potential. N-Cyclopropyl-3-propyloxirane-2-carboxamide presents such a case. It combines three key functional groups, each with a well-established role in medicinal chemistry:
-
The Oxirane (Epoxide) Moiety: A three-membered cyclic ether, the oxirane is a potent electrophile due to its significant ring strain.[1][2] This inherent reactivity makes it an effective "warhead" for forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine, serine, histidine) in enzyme active sites, leading to irreversible or long-lasting inhibition.[3][4] This mechanism is a cornerstone of many successful drugs.[5]
-
The N-Cyclopropyl Amide Group: The cyclopropyl group is a bioisostere for phenyl rings or other bulky groups, offering a way to maintain or improve molecular geometry while reducing molecular weight and potentially increasing metabolic stability.[6][7] Its incorporation into the amide linkage can enhance binding affinity and influence pharmacokinetic properties.[8][9]
-
The Propyl Group: This simple alkyl chain primarily modulates the molecule's lipophilicity, which is a critical determinant of its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The strategic combination of a reactive epoxide warhead with groups that can fine-tune binding and pharmacokinetics makes this molecule a compelling candidate for investigation as a targeted covalent inhibitor.
Predicted Physicochemical and Stereochemical Properties
Predicting the physicochemical properties of a novel compound is a critical first step in assessing its drug-like potential. Based on its constituent parts, we can estimate key parameters for N-Cyclopropyl-3-propyloxirane-2-carboxamide.
| Property | Predicted Value/Characteristic | Rationale & Significance in Drug Discovery |
| Molecular Formula | C9H15NO2 | |
| Molecular Weight | ~169.22 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5). |
| logP (Octanol/Water) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Polar Surface Area | ~49.8 Ų | Value is well within the range for good cell permeability. |
| Hydrogen Bond Donors | 1 (Amide N-H) | |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Oxirane O) | |
| Stereochemistry | Two chiral centers (C2 and C3 of the oxirane ring) | The molecule can exist as four stereoisomers (two pairs of enantiomers). The relative (cis/trans) and absolute (R/S) stereochemistry will be critical for biological activity and must be controlled during synthesis or separated chromatographically. |
Proposed Synthetic and Purification Strategies
A robust and scalable synthetic route is paramount. A logical approach to N-Cyclopropyl-3-propyloxirane-2-carboxamide involves the asymmetric epoxidation of an α,β-unsaturated amide precursor.
Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available materials.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize N-Cyclopropyl-3-propyloxirane-2-carboxamide.
Step 1: Synthesis of N-Cyclopropyl-trans-hex-2-enamide (Precursor)
-
To a stirred solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 volumes) at 0°C, add a solution of trans-2-hexenoyl chloride (1.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure α,β-unsaturated amide precursor.
Step 2: Epoxidation of N-Cyclopropyl-trans-hex-2-enamide
-
Dissolve the precursor amide (1.0 eq) in a suitable solvent such as DCM.
-
Add an epoxidizing agent. For a racemic synthesis, meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) can be used. For an asymmetric synthesis, a chiral catalyst system, such as a chiral N,N′-dioxide–Sc(III) complex with hydrogen peroxide as the oxidant, is recommended to control stereochemistry.[10][11]
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (if using m-CPBA).
-
Extract the product with DCM, wash with saturated NaHCO3 and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield N-Cyclopropyl-3-propyloxirane-2-carboxamide.
Protocol: Chiral HPLC for Enantiomeric Separation
Given the presence of two chiral centers, separating and characterizing the stereoisomers is crucial. A chiral High-Performance Liquid Chromatography (HPLC) method is essential.[12]
Objective: To separate the enantiomers of N-Cyclopropyl-3-propyloxirane-2-carboxamide.
Instrumentation & Columns:
-
HPLC system with UV detector.
-
Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H are excellent starting points for separating chiral epoxides.[13][14]
Method Parameters (Starting Conditions):
-
Mobile Phase: Normal-phase, typically a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A starting gradient could be 95:5 (v/v) n-hexane:2-propanol.
-
Flow Rate: 0.8 - 1.2 mL/min.[13]
-
Column Temperature: 20 - 40°C.[13]
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
Procedure:
-
Prepare a standard solution of the synthesized compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Run the analysis, adjusting the mobile phase composition (ratio of hexane to alcohol) to achieve baseline separation of the stereoisomers.[14]
-
Validate the method for linearity, precision, and accuracy according to standard guidelines.[13]
Postulated Biological Activity and Mechanism of Action
The electrophilic epoxide ring is the key driver of the molecule's potential biological activity, positioning it as a likely covalent inhibitor.[3]
Mechanism: Covalent Enzyme Inhibition
Covalent inhibition is typically a two-step process:[15]
-
Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site, driven by interactions of the cyclopropyl and propyl groups with hydrophobic pockets.
-
Covalent Bond Formation: Once properly oriented, a nucleophilic residue (e.g., the thiol of cysteine or the hydroxyl of serine) in the active site attacks one of the epoxide's carbons. This attack is often facilitated by a nearby acidic residue that protonates the epoxide oxygen, further activating it.[4] This results in the opening of the epoxide ring and the formation of a stable covalent bond, leading to inactivation of the enzyme.[16]
Caption: Two-step mechanism of covalent inhibition by an epoxide.
Potential Therapeutic Targets
Molecules containing reactive epoxides have been investigated as inhibitors for several enzyme classes, particularly proteases.
-
Cysteine Proteases: This is a highly probable target class. Enzymes like cathepsins, which are implicated in cancer progression, and caspases, involved in apoptosis, utilize a cysteine nucleophile in their catalytic mechanism. Epoxide-based inhibitors have been successfully developed for these targets.[3]
-
Serine Proteases: While often targeted by other warheads, serine proteases are also susceptible to covalent modification by epoxides.
-
Other Enzymes: Any enzyme that utilizes a key nucleophilic residue for catalysis and has a binding pocket that can accommodate the inhibitor could be a potential target.
The N-cyclopropyl and propyl moieties will play a crucial role in determining target selectivity by influencing how the molecule fits into the specific binding pockets of different enzymes.
Conclusion and Future Directions
N-Cyclopropyl-3-propyloxirane-2-carboxamide stands as a promising, albeit underexplored, molecular scaffold. Its design elegantly combines a potent covalent warhead with functionalities known to impart favorable drug-like properties. The synthetic and analytical protocols outlined in this guide provide a clear and actionable path for its preparation and characterization.
Future research should focus on:
-
Stereoselective Synthesis: Developing a highly efficient asymmetric epoxidation step to produce single enantiomers for biological testing.
-
Target Identification: Employing activity-based protein profiling (ABPP) to identify the specific cellular targets of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the alkyl chain (e.g., varying length or branching) and the N-substituent to optimize potency and selectivity.
-
In Vitro and In Vivo Evaluation: Assessing the compound's efficacy and safety profile in relevant cellular and animal models of disease, such as cancer or inflammatory disorders.
This guide serves as a foundational document to catalyze further investigation into N-Cyclopropyl-3-propyloxirane-2-carboxamide, a molecule with considerable potential for the development of novel covalent therapeutics.
References
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Singh, J., et al. (2017). Covalent Inhibition in Drug Discovery. PMC - NIH. Available at: [Link]
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Gotor, R., et al. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. PubMed. Available at: [Link]
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Watts, A. G., et al. (2008). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, Oxford Academic. Available at: [Link]
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Magerramov, A. M., et al. (2006). Oxirane-2,2-dicarboxamides: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
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Marigo, M., et al. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, ACS Publications. Available at: [Link]
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Barbakadze, V., et al. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. ResearchGate. Available at: [Link]
-
Lin, L., et al. (2015). Asymmetric catalytic epoxidation of α,β-unsaturated carbonyl compounds with hydrogen peroxide: Additive-free and wide substrate scope. Chemical Science, RSC Publishing. Available at: [Link]
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Nemoto, T., et al. (2002). Catalytic asymmetric epoxidation of alpha,beta-unsaturated amides: efficient synthesis of beta-aryl alpha-hydroxy amides using a one-pot tandem catalytic asymmetric epoxidation-Pd-catalyzed epoxide opening process. PubMed. Available at: [Link]
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Reddy, B. V. S., et al. (2019). Controlled epoxidation of α,β‐unsaturated amides in H2O. ResearchGate. Available at: [Link]
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Kandeel, M., et al. (2024). Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds. Taylor & Francis Online. Available at: [Link]
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Wrzosek, M., et al. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, ACS Publications. Available at: [Link]
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Deshpande, A., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. Available at: [Link]
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Weerapana, E., & Cravatt, B. F. (2009). The Taxonomy of Covalent Inhibitors. PMC - NIH. Available at: [Link]
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Magerramov, A. M., et al. (2006). Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Stereochemistry of (2R,3S)-N-cyclopropyl-3-propyloxirane-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stereochemical aspects of (2R,3S)-N-cyclopropyl-3-propyloxirane-2-carboxamide, a molecule of significant interest in medicinal chemistry due to the presence of two key chiral centers and biologically relevant functional groups. The guide delves into the stereoselective synthesis, detailed analytical methodologies for stereochemical confirmation, and the underlying principles governing these processes. By integrating established protocols with expert insights, this document serves as a practical resource for researchers engaged in the synthesis and characterization of chiral small molecules.
Introduction: The Significance of Stereoisomerism in Drug Design
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1] The presence of a strained oxirane (epoxide) ring and a cyclopropyl group in the target molecule, (2R,3S)-N-cyclopropyl-3-propyloxirane-2-carboxamide, presents a unique synthetic and analytical challenge. Both epoxides and cyclopropane derivatives are prevalent in a wide range of biologically active compounds, from antibiotics to antiviral agents.[2][3] Therefore, the precise control and confirmation of the (2R,3S) stereochemistry are paramount for any potential therapeutic application.
This guide will provide a detailed roadmap for the stereoselective synthesis and rigorous stereochemical assignment of this specific diastereomer.
Stereoselective Synthesis: A Proposed Pathway
The synthesis of a specific stereoisomer of a multi-chiral center molecule requires a carefully designed synthetic route that employs stereoselective reactions. A plausible and efficient approach to (2R,3S)-N-cyclopropyl-3-propyloxirane-2-carboxamide involves a two-step process: a stereoselective epoxidation followed by an amidation reaction.
Step 1: Asymmetric Epoxidation of a Prochiral Allylic Alcohol
The cornerstone of this synthesis is the creation of the two contiguous stereocenters on the oxirane ring with the desired (2R,3S) configuration. The Sharpless Asymmetric Epoxidation is a powerful and predictable method for this transformation.[4][5][6]
Starting Material: (E)-hex-2-en-1-ol
Reaction: Sharpless Asymmetric Epoxidation
Causality behind Experimental Choices:
-
Catalyst System: A titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand is employed. The choice of the DET enantiomer dictates the facial selectivity of the epoxidation. To achieve the (2R,3S) stereochemistry of the resulting epoxy alcohol, L-(+)-Diethyl Tartrate is the appropriate chiral ligand.
-
Oxidant: tert-Butyl hydroperoxide (TBHP) serves as the oxygen source for the epoxidation.
-
Solvent: A non-polar solvent such as dichloromethane (DCM) is typically used to ensure the homogeneity of the reaction mixture and to facilitate the catalytic cycle.
-
Temperature: The reaction is generally carried out at low temperatures (e.g., -20 °C) to enhance enantioselectivity.
Experimental Protocol: Synthesis of (2R,3S)-3-propyloxiran-2-yl)methanol
-
To a stirred solution of L-(+)-diethyl tartrate in dry dichloromethane at -20 °C, add titanium(IV) isopropoxide.
-
After stirring for 30 minutes, add a solution of (E)-hex-2-en-1-ol in dichloromethane.
-
Finally, add a solution of tert-butyl hydroperoxide in toluene dropwise while maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield the enantiomerically pure (2R,3S)-3-propyloxiran-2-yl)methanol.
Step 2: Oxidation and Amidation
The resulting epoxy alcohol is then converted to the target N-cyclopropyl carboxamide. This involves an oxidation of the primary alcohol to a carboxylic acid, followed by coupling with cyclopropylamine.
Experimental Protocol: Synthesis of (2R,3S)-N-cyclopropyl-3-propyloxirane-2-carboxamide
-
Oxidation: The epoxy alcohol is oxidized to the corresponding carboxylic acid using a mild oxidizing agent such as a TEMPO/bleach system or by a two-step procedure involving a Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation.
-
Amide Coupling: The resulting epoxy acid is then coupled with cyclopropylamine using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography to afford the final compound, (2R,3S)-N-cyclopropyl-3-propyloxirane-2-carboxamide.
Diagram of the Synthetic Workflow:
Caption: Proposed synthetic pathway for (2R,3S)-N-cyclopropyl-3-propyloxirane-2-carboxamide.
Rigorous Stereochemical Confirmation
The unambiguous determination of the absolute stereochemistry is a critical, self-validating step in the synthesis of chiral molecules. A combination of spectroscopic and crystallographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the epoxide.[7][8]
-
¹H NMR: The coupling constants (J-values) between the protons on the oxirane ring can provide information about their dihedral angle and thus their relative orientation (cis or trans). For a trans-epoxide, as is the case for the (2R,3S) isomer, a smaller coupling constant is expected compared to a cis-epoxide.
-
¹³C NMR: The chemical shifts of the carbons in the oxirane ring and the adjacent substituents can also be indicative of the stereochemistry. Empirical rules have been developed to correlate these chemical shifts with the epoxide's configuration in certain systems.[8]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space interactions between protons, which can help to confirm the relative stereochemistry.
| Technique | Expected Observation for (2R,3S) Isomer | Rationale |
| ¹H NMR | Small J-value for H2-H3 coupling | Trans relationship between the protons on the oxirane ring. |
| ¹³C NMR | Characteristic chemical shifts for C2 and C3 | The stereochemical arrangement influences the electronic environment of the carbon atoms. |
| NOESY/ROESY | No significant NOE between H2 and H3 protons | Protons are on opposite faces of the ring. |
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule.[9][10][11]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of the final compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-ray scattering, often reported as the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.[11]
Diagram of the Stereochemical Analysis Workflow:
Caption: Workflow for the comprehensive stereochemical analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique for determining the enantiomeric purity of the synthesized compound.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A suitable chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for resolving enantiomers of epoxides and amides.[12]
-
Method Development: A mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is optimized to achieve baseline separation of the enantiomers.
-
Analysis: The synthesized compound is injected onto the chiral column, and the chromatogram is recorded. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers.
Conclusion
The stereochemistry of (2R,3S)-N-cyclopropyl-3-propyloxirane-2-carboxamide is a critical aspect that dictates its potential biological function. This guide has outlined a robust and reliable strategy for its stereoselective synthesis and comprehensive stereochemical characterization. By employing a predictable asymmetric epoxidation, followed by standard amidation, and confirming the stereochemistry through a combination of NMR spectroscopy, X-ray crystallography, and chiral HPLC, researchers can have high confidence in the stereochemical integrity of their target molecule. The principles and protocols detailed herein are broadly applicable to the synthesis and analysis of other chiral small molecules, providing a solid foundation for drug discovery and development endeavors.
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Zhang, W., & Yamamoto, H. (2007). Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. Journal of the American Chemical Society, 129(2), 286–287. [Link]
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Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. [Link]
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Cravero, R. M., et al. (n.d.). The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method based on 13C NMR. Canadian Journal of Chemistry. [Link]
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Murai, K., et al. (2015). Asymmetric Epoxidation of Allylic Alcohols Catalyzed by Vanadium–Binaphthylbishydroxamic Acid Complex. The Journal of Organic Chemistry, 80(6), 3134–3145. [Link]
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Feresin, G. E., et al. (2000). Using Empirical Rules from 13 C NMR Analysis to Determine the Stereochemistry of the Epoxide Located at the 5,6-position of Decalinic Systems. Molecules, 5(3), 442–448. [Link]
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Adam, W., et al. (2002). Asymmetric epoxidation via phase-transfer catalysis: direct conversion of allylic alcohols into α,β-epoxyketones. Chemical Communications, (21), 2514–2515. [Link]
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Harrigan, G. G., et al. (1995). Determination of the absolute stereochemistry of the epoxide group in alpinia epoxide by NMR. Tetrahedron, 51(27), 7483–7492. [Link]
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van der Westhuizen, C. L., et al. (2024). Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands. RSC Advances, 14(3), 1836–1848. [Link]
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George, C. F., et al. (2003). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 10(18), 1819–1830. [Link]
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González, C. C., et al. (2012). Exploring the Chemistry of Epoxy Amides for the Synthesis of the 2′′-epi-Diazepanone Core of Liposidomycins and Caprazamycins. The Journal of Organic Chemistry, 77(3), 1530–1544. [Link]
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Bella, M. D. (2016, April 5). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Atlas of Science. [Link]
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Fischer, C., et al. (2016). DEVELOPMENT OF A REVERSED PHASE CHIRAL LC/MS METHOD FOR THE DETERMINATION OF EPOXYEICOSANOID ENANTIOMERS. ResearchGate. [Link]
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Huber, S. M., et al. (2016). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 7(10), 6538–6543. [Link]
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Kim, K. S., et al. (2000). A simple synthetic method for chiral 1,2-epoxides and the total synthesis of a chiral pheromone epoxide. Journal of the Chemical Society, Perkin Transactions 1, (10), 1341–1343. [Link]
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Sun, N.-B., et al. (2013). Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl- 2,2-dimethylcyclopropanecarbonyl)-3-Substituted Phenyl Thiourea. Asian Journal of Chemistry, 25(11), 6073–6076. [Link]
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N-Cyclopropyl-3-propyloxirane-2-carboxamide molecular weight and formula
Executive Summary
N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-64-4) is a specialized electrophilic fragment, structurally homologous to the warhead of the E-64 class of cysteine protease inhibitors. Characterized by a reactive oxirane (epoxide) ring fused to a cyclopropyl amide moiety, this molecule serves as a critical intermediate or probe in the development of covalent inhibitors targeting enzymes such as Cathepsin B, K, L, and S.
This guide details the physicochemical specifications, synthetic routes, and mechanistic basis for its application in drug discovery.
Molecular Identity & Physicochemical Properties
The following data establishes the baseline identity for analytical verification and stoichiometric calculations.
| Attribute | Specification |
| IUPAC Name | N-Cyclopropyl-3-propyloxirane-2-carboxamide |
| CAS Number | 950483-64-4 |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Exact Mass | 169.1103 |
| Stereochemistry | Typically (2R,3S) (trans-epoxide) for bioactivity |
| Core Scaffold | 2,3-Epoxyamide (Epoxysuccinyl scaffold analog) |
| Predicted LogP | ~0.9 (Moderate Lipophilicity) |
| Solubility | Low in water; Soluble in DMSO, Ethanol, DCM |
Synthetic Methodology
The synthesis of N-Cyclopropyl-3-propyloxirane-2-carboxamide requires careful control of stereochemistry. Unlike electron-rich alkenes, the precursor here is an electron-deficient
Retrosynthetic Analysis
The molecule is assembled via a convergent strategy:
-
Amide Coupling: Condensation of trans-2-hexenoic acid with cyclopropylamine.
-
Epoxidation: Stereoselective ring closure using an alkaline peroxide system.
Step-by-Step Protocol
Step 1: Synthesis of (E)-N-cyclopropylhex-2-enamide
-
Reagents: trans-2-Hexenoic acid (1.0 eq), Cyclopropylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (Solvent).
-
Procedure:
-
Dissolve trans-2-hexenoic acid in DCM at 0°C.
-
Add EDC·HCl and HOBt; stir for 30 min to activate the acid.
-
Add Cyclopropylamine and DIPEA dropwise.
-
Warm to RT and stir for 12h.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Yield: Expect >85% of the olefin intermediate.
-
Step 2: Nucleophilic Epoxidation to N-Cyclopropyl-3-propyloxirane-2-carboxamide
-
Reagents: (E)-N-cyclopropylhex-2-enamide, Hydrogen Peroxide (30%), NaOH (aq), Methanol.
-
Rationale: The carbonyl group withdraws electron density, making the alkene susceptible to nucleophilic attack by the hydroperoxide anion (HOO⁻).
-
Procedure:
-
Dissolve the enamide in MeOH at 0°C.
-
Add 2N NaOH (0.5 eq) followed by dropwise addition of H₂O₂ (3.0 eq).
-
Stir at 0°C for 4h, monitoring by TLC (The spot should become more polar).
-
Quench: Carefully add saturated Na₂S₂O₃ to neutralize excess peroxide.
-
Extraction: Extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway utilizing nucleophilic epoxidation for the electron-deficient alkene.
Mechanism of Action: Protease Inhibition
This molecule functions as a covalent electrophile . It is designed to mimic the transition state of peptide hydrolysis, specifically targeting the active site cysteine residue of papain-family proteases.
-
Recognition: The amide backbone and propyl side chain occupy the S2/S3 subsites of the enzyme, positioning the inhibitor.
-
Warhead Activation: The epoxide ring is highly strained (approx. 27 kcal/mol).
-
Alkylation: The active site thiolate (Cys-S⁻) attacks the epoxide carbon (typically C3), leading to irreversible ring opening and formation of a stable thioether adduct. This permanently disables the enzyme.
Mechanistic Pathway Diagram
Figure 2: Mechanism of irreversible inactivation of cysteine proteases by the epoxide warhead.
Stability & Handling
-
Reactivity: The epoxide ring is sensitive to nucleophiles (amines, thiols) and acids. Avoid prolonged exposure to moisture or acidic buffers during storage.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous stock solutions due to potential slow hydrolysis of the epoxide to a diol.
References
-
Guidechem Chemical Database. (2023). Entry for CAS 950483-64-4: (2R,3S)-N-cyclopropyl-3-propyloxirane-2-carboxamide.[1]Link
-
PubChem. (2023). Compound Summary for Epoxide Carboxamide Analogs. National Library of Medicine. Link
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-
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Biological activity of 3-propyloxirane-2-carboxamide derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Propyloxirane-2-Carboxamide Derivatives
Abstract
Derivatives of 3-propyloxirane-2-carboxamide represent a compelling class of small molecules characterized by a unique chemical architecture that combines a reactive electrophilic warhead with a versatile interaction scaffold. The strained three-membered oxirane (epoxide) ring serves as a potent covalent modifier of biological nucleophiles, while the carboxamide moiety provides critical hydrogen bonding and structural rigidity for target recognition. This technical guide synthesizes current knowledge from related compound classes to explore the mechanistic basis of the biological activity of 3-propyloxirane-2-carboxamide derivatives. We delve into their primary molecular mechanisms, focusing on covalent enzyme inhibition, and survey their potential as anticancer agents. Furthermore, this guide provides detailed, field-proven protocols for evaluating their biological efficacy and discusses the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising chemical scaffold.
Part 1: The Molecular Architecture: Understanding the 3-Propyloxirane-2-Carboxamide Scaffold
The therapeutic potential of any small molecule is intrinsically linked to its chemical structure. The 3-propyloxirane-2-carboxamide scaffold is distinguished by three key features that dictate its biological behavior: the electrophilic oxirane ring, the hydrogen-bonding carboxamide group, and the lipophilic 3-propyl substituent.
The Electrophilic Oxirane Ring: A Covalent Warhead
The defining feature of this scaffold is the oxirane, or epoxide, ring. This three-membered heterocycle possesses significant ring strain, rendering its carbon atoms highly electrophilic and susceptible to nucleophilic attack. In a biological context, this reactivity allows the molecule to act as a "covalent warhead," forming permanent bonds with nucleophilic amino acid residues (such as serine, cysteine, or histidine) within the active sites of target proteins.[1] This covalent and often irreversible inhibition can lead to a prolonged duration of action and high potency, as the biological target is permanently inactivated.
The Carboxamide Moiety: A Scaffold for Interaction
The carboxamide linkage is a cornerstone of medicinal chemistry, prized for its ability to enhance molecular rigidity and participate in hydrogen bonding.[2][3] The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. These interactions are crucial for orienting the molecule within a protein's binding pocket, ensuring that the oxirane warhead is precisely positioned for covalent modification of the target residue. This directed binding is a key determinant of selectivity and potency.
The 3-Propyl Substituent: Modulating Lipophilicity and Steric Profile
The substituent at the 3-position of the oxirane ring plays a critical role in modulating the molecule's pharmacokinetic and pharmacodynamic properties. A propyl group, being a short alkyl chain, increases the lipophilicity of the compound compared to a hydrogen or a polar group. This can enhance cell membrane permeability and bioavailability. Furthermore, the size and shape of the propyl group provide a specific steric profile that influences how the molecule fits into the target's binding site, contributing to its overall activity and selectivity profile. Structure-activity relationship (SAR) studies often explore variations at this position to optimize these properties.[4][5]
Caption: Key functional regions of the 3-propyloxirane-2-carboxamide scaffold.
Part 2: Primary Biological Target Classes and Mechanisms of Action
The unique chemical properties of 3-propyloxirane-2-carboxamide derivatives make them particularly well-suited for the covalent inhibition of specific enzyme classes, leading to potent downstream biological effects, most notably anticancer activity.
Covalent Enzyme Inhibition: A Dominant Mechanism
The reactivity of the oxirane ring is the primary driver of the biological activity for this class of compounds. Their mechanism typically involves the covalent inactivation of key enzymes.
Serine hydrolases are a large and diverse class of enzymes that utilize a catalytic serine residue for their function. A prominent example of a therapeutic strategy involving covalent inhibition of a serine hydrolase is the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is responsible for degrading endocannabinoids like anandamide.[6] Inhibitors of FAAH, such as JNJ-42165279, function by covalently modifying the active site serine, leading to increased endocannabinoid levels, which has therapeutic potential for anxiety and pain disorders.[7][8][9] Although JNJ-42165279 is not an oxirane derivative, its mechanism of action provides an authoritative blueprint for how 3-propyloxirane-2-carboxamide derivatives can achieve potent and selective inhibition of serine-dependent enzymes.
Caption: Covalent modification of a serine hydrolase by an oxirane-carboxamide.
Recent studies have identified oxirane-2-carboxylate derivatives as potential inhibitors of Cyclin-Dependent Kinase 1 (CDK1).[1] CDK1 is a critical regulator of the cell cycle, specifically the G2/M transition, and its dysregulation is a hallmark of many cancers.[10] By covalently modifying the CDK1 active site, these compounds can induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells. This mechanism positions 3-propyloxirane-2-carboxamide derivatives as promising candidates for anticancer drug development.
Anticancer Activity
The ability of this scaffold to inhibit key cell cycle regulators like CDK1 is a direct pathway to potent anticancer effects. The antiproliferative activity of various carboxamide derivatives has been extensively documented against multiple cancer cell lines, including breast (MCF-7), leukemia (K-562), and colon (HCT-116) cancers.[2][3]
Caption: Simplified CDK1 signaling pathway and the point of inhibition.[1]
Part 3: Methodologies for Evaluating Biological Activity
To validate the therapeutic potential of 3-propyloxirane-2-carboxamide derivatives, rigorous and reproducible experimental protocols are essential. The following methodologies represent standard, self-validating approaches for assessing enzyme inhibition and cellular antiproliferative effects.
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a foundational experiment for evaluating the cytotoxic potential of novel compounds against cancer cell lines.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production correlates with reduced cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, K-562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the 3-propyloxirane-2-carboxamide derivative in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell proliferation).[2]
Caption: A standardized workflow for assessing compound cytotoxicity via MTT assay.
Part 4: Data Synthesis and Future Directions
While data on 3-propyloxirane-2-carboxamide derivatives specifically is emerging, analysis of related structures provides a strong foundation for predicting their activity and guiding future research.
Comparative Activity Data
The potency of carboxamide and oxirane derivatives can vary significantly based on their specific structure and biological target. The table below summarizes IC₅₀ values for several related compounds from the literature to provide a benchmark for expected efficacy.
| Compound Class | Target Cell Line / Enzyme | Reported IC₅₀ (µM) | Reference |
| N-substituted Indole-2-carboxamides | K-562 (Leukemia) | 0.33 - 0.61 | [2][3] |
| N-substituted Indole-2-carboxamides | HCT-116 (Colon) | 1.01 | [3] |
| 3-Aryloxirane-2-carboxylate Derivatives | Lung & Colon Cancer Lines | < 100 | [10] |
| Coumarin-3-carboxamide Derivatives | HeLa (Cervical Cancer) | 0.39 - 0.75 | [11] |
| Coumarin-3-carboxamide Derivatives | HepG2 (Liver Cancer) | 2.62 - 4.85 | [11] |
| FAAH Inhibitor (JNJ-42165279) | Fatty Acid Amide Hydrolase | 0.07 (70 nM) | [8] |
Therapeutic Potential and Drug Development Outlook
The 3-propyloxirane-2-carboxamide scaffold holds considerable promise for the development of novel therapeutics, particularly in oncology. The core strengths of this chemical class include:
-
Potent, Covalent Mechanism: Covalent inhibition can lead to high potency and a long duration of action.
-
Tunable Properties: The structure is amenable to synthetic modification at the 3-position (propyl group) and on the carboxamide nitrogen, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties through SAR studies.
-
Validated Targets: The demonstrated activity of related compounds against validated cancer targets like CDK1 provides a clear path for mechanistic investigation.
However, drug development professionals must also consider the challenges associated with covalent inhibitors. A primary concern is the potential for off-target reactivity, which can lead to toxicity or immunogenicity. Therefore, a critical aspect of the development process will be to design derivatives with high selectivity for the intended biological target over other cellular nucleophiles. Future research should focus on comprehensive SAR studies, selectivity profiling against a panel of related enzymes, and in vivo evaluation in relevant disease models.
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A Technical Guide to Cyclopropyl Groups as Warheads in Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteine proteases are a critical class of enzymes involved in a multitude of physiological and pathological processes, making them compelling targets for therapeutic intervention.[1][2] Covalent inhibitors, which form a stable bond with the catalytic cysteine residue, offer distinct advantages in terms of potency and duration of action.[3] This guide provides an in-depth technical exploration of a unique class of covalent modifiers: inhibitors featuring cyclopropyl-based electrophilic "warheads." We will dissect the underlying mechanism of action, delve into rational design and synthesis strategies, provide detailed protocols for biochemical evaluation, and present case studies to illustrate the practical application of this promising, yet nuanced, inhibitor class.
Introduction: The Allure of the Three-Membered Ring
The landscape of cysteine protease inhibitor design is dominated by the quest for warheads that balance reactivity with selectivity.[4] The ideal warhead must be sufficiently electrophilic to react with the catalytic cysteine's thiolate anion but not so reactive that it indiscriminately modifies other biological nucleophiles, leading to off-target toxicity.[5] Traditional warheads include Michael acceptors, aldehydes, and nitriles.[1][6]
The cyclopropyl group, a three-membered carbocycle, has emerged as a versatile and intriguing structural motif in medicinal chemistry.[7][8] Its inherent ring strain and unique electronic properties—specifically the enhanced π-character of its C-C bonds—can be harnessed to create "masked" electrophiles.[8][9] When appropriately substituted with electron-withdrawing groups, the cyclopropane ring becomes susceptible to nucleophilic attack and subsequent ring-opening, providing a mechanism for covalent enzyme inactivation.[10] This guide focuses on such systems, exploring their potential as highly specific and potent cysteine protease inhibitors.
Mechanism of Action: A Strain-Release Driven Alkylation
The inhibitory action of cyclopropyl-containing warheads is predicated on an irreversible covalent modification of the active site cysteine. The process unfolds in a two-step manner, characteristic of targeted covalent inhibitors.[3]
-
Reversible Binding (E•I Complex Formation): The inhibitor, guided by its peptidic or small-molecule scaffold, first binds non-covalently to the enzyme's active site, forming an initial enzyme-inhibitor complex (E•I). This step is governed by the binding affinity (Ki) and ensures that the electrophilic warhead is precisely positioned near the nucleophilic cysteine residue.[3]
-
Irreversible Covalent Modification (E-I Complex Formation): The deprotonated thiol of the catalytic cysteine (Cys-S⁻) performs a nucleophilic attack on one of the cyclopropane ring's carbon atoms. This attack is facilitated by electron-withdrawing groups (EWGs) attached to the ring, which polarize the C-C bonds and render them electrophilic.[10] The subsequent ring-opening relieves the inherent ring strain, providing a thermodynamic driving force for the reaction and forming a stable thioether bond. This results in the final, irreversibly inactivated enzyme-inhibitor complex (E-I).
The precise position of the nucleophilic attack and the resulting ring-opened structure depend on the specific substitution pattern of the cyclopropyl warhead. For instance, in systems like vinyl cyclopropanes or cyclopropyl ketones, the attack is directed by the activating group.
Caption: Covalent inhibition by a cyclopropyl warhead.
Design and Synthesis Considerations
The successful design of a cyclopropyl-based inhibitor requires a synergistic combination of a recognition element and a suitably tuned reactive warhead.
-
Recognition Scaffold: The non-warhead portion of the inhibitor (often a peptidomimetic sequence) is responsible for guiding the molecule to the target protease's active site. Its design is based on the known substrate specificity of the target enzyme (e.g., cathepsins, caspases) to achieve initial binding affinity and selectivity.[5][11]
-
The Cyclopropyl Warhead:
-
Activating Groups: A key requirement is the presence of an electron-withdrawing group (EWG) directly attached to or conjugated with the cyclopropane ring. Common examples include ketones, esters, nitriles, or vinyl groups. These groups are essential to lower the energy barrier for the nucleophilic ring-opening.[10]
-
Stereochemistry: The stereochemistry of the cyclopropane ring and its substituents can profoundly impact binding affinity and reactivity. Different stereoisomers will present the electrophilic center differently to the catalytic cysteine, potentially leading to large differences in inhibitory potency.
-
Reactivity Tuning: The reactivity of the warhead must be carefully calibrated. A warhead that is too reactive may lead to off-target effects by reacting with other biological nucleophiles, such as glutathione.[12] Conversely, a warhead with insufficient reactivity will not efficiently inactivate the target enzyme. This tuning can be achieved by modifying the nature of the EWG or the substitution pattern on the cyclopropyl ring.
-
General Synthetic Approaches: The synthesis of these specialized warheads often involves cyclopropanation reactions. A common strategy is the reaction of a carbene or carbene-equivalent with an activated alkene. For example, the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound can generate a cyclopropyl ketone. The choice of synthetic route depends heavily on the desired substitution pattern and stereochemistry of the final cyclopropyl warhead.
Experimental Evaluation: A Step-by-Step Guide
A rigorous, multi-step process is required to characterize the activity, potency, and mechanism of a novel cyclopropyl-containing inhibitor.
Workflow for Inhibitor Characterization
Caption: A typical workflow for evaluating covalent inhibitors.
Protocol 1: Determination of IC₅₀ (Endpoint Assay)
This initial experiment determines the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Objective: To quickly screen compounds and rank them by potency.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of the inhibitor in DMSO. Prepare assay buffer (e.g., 50 mM MES, pH 6.0, 5 mM DTT) and a stock solution of the target cysteine protease (e.g., Cathepsin L) and its fluorogenic substrate (e.g., Z-FR-AMC).
-
Inhibitor Pre-incubation: In a 96-well microplate, add varying concentrations of the inhibitor to the enzyme solution in assay buffer. Include a "no inhibitor" control (DMSO vehicle only).
-
Incubation: Incubate the enzyme-inhibitor mixture for a fixed time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This pre-incubation step is crucial for covalent inhibitors to allow time for the reaction to occur.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the remaining enzyme activity.
-
Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Causality Insight: A fixed pre-incubation time is used because covalent inhibition is time-dependent. Without it, the calculated IC₅₀ would be inaccurate and dependent on the measurement time.
Protocol 2: Determination of kinact/KI
This experiment provides a more accurate measure of the potency of an irreversible inhibitor, representing the efficiency of covalent modification.
-
Objective: To quantify the second-order rate constant for enzyme inactivation.
-
Methodology:
-
Setup: For each inhibitor concentration, mix the enzyme and inhibitor in assay buffer.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and add it to a solution of the fluorogenic substrate.
-
Measure Residual Activity: Immediately measure the initial rate of substrate hydrolysis. This rate reflects the amount of active enzyme remaining at that time point.
-
Data Analysis: For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity versus time. The slope of this line gives the observed rate of inactivation (kobs).
-
Calculate kinact/KI: Plot the kobs values against the inhibitor concentrations. For a simple irreversible mechanism, this plot should be a hyperbola. The initial slope of this curve (at low inhibitor concentrations) approximates the kinact/KI value.
-
-
Self-Validation: The linearity of the semi-log plots (ln(% activity) vs. time) confirms pseudo-first-order inactivation kinetics, validating the experimental approach.
Protocol 3: Mass Spectrometry for Covalent Adduct Confirmation
This experiment provides direct evidence of covalent bond formation.
-
Objective: To confirm that the inhibitor covalently modifies the target enzyme and to identify the site of modification.
-
Methodology:
-
Incubation: Incubate the cysteine protease with a slight molar excess of the inhibitor for a sufficient time to ensure complete reaction. Include a control sample of the enzyme with DMSO only.
-
Sample Preparation: Desalt the protein samples to remove non-reacted inhibitor and buffer components.
-
Intact Protein Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS). A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[12]
-
Peptide Mapping (Optional): To identify the specific residue modified, digest the protein into smaller peptides (e.g., using trypsin). Analyze the resulting peptide mixture by LC-MS/MS. Identify the peptide fragment that shows the mass shift and use MS/MS fragmentation to pinpoint the modified cysteine residue.
-
-
Trustworthiness: Comparing the mass spectrum of the treated enzyme to the untreated control provides an unambiguous internal validation of covalent modification.
Case Study: Cyclopropylnitrile Inhibitors of Cathepsin C
Cathepsin C is a cysteine protease implicated in inflammatory diseases. A series of inhibitors featuring a cyclopropylnitrile warhead has been developed and shown to be potent and selective.[13] One such compound, (S)-2-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide, serves as an excellent example.[13]
In this structure, the peptidomimetic portion directs the inhibitor to the Cathepsin C active site. The nitrile group, as a potent EWG, activates the adjacent cyclopropane ring for nucleophilic attack by the catalytic Cys234.
| Parameter | Value | Target Enzyme | Reference |
| IC₅₀ | 15 ± 1 nM | Human Cathepsin C | [13] |
| Inhibition Type | Reversible, Covalent | Human Cathepsin C | [13] |
| Selectivity | High selectivity over other cathepsins | - | [13] |
The nitrile warhead, in this and other contexts, often forms a reversible covalent thioimidate adduct with the catalytic cysteine, offering a balance of high potency with a reduced risk of permanent off-target modification compared to irreversible warheads.[6][14]
Advantages and Disadvantages of Cyclopropyl Warheads
| Advantages | Disadvantages |
| Tunable Reactivity: The electrophilicity can be finely tuned by altering the activating group and ring substitution.[8] | Complex Synthesis: Stereocontrolled synthesis of substituted cyclopropanes can be challenging. |
| Conformational Rigidity: The rigid cyclopropyl scaffold can reduce the entropic penalty of binding, potentially increasing potency.[9] | Potential for Off-Target Reactivity: If not properly tuned, the warhead can still react with other nucleophiles like glutathione. |
| Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation compared to other functional groups.[8][9] | Unpredictable Ring-Opening: In some cases, the regioselectivity of the ring-opening by the cysteine thiol can be difficult to predict. |
| Novelty and IP: Offers opportunities for developing novel chemical matter with strong intellectual property positions. | Loss of Potency: In some inhibitor scaffolds, replacing other warheads with a cyclopropyl group has led to a significant loss of potency, indicating that the fit is highly context-dependent.[15] |
Conclusion and Future Outlook
Cysteine protease inhibitors armed with cyclopropyl-containing warheads represent a sophisticated and promising strategy in drug discovery. Their unique strain-release mechanism of action offers a pathway to potent and irreversible (or reversible-covalent) enzyme inhibition. The inherent tunability of the cyclopropyl ring allows medicinal chemists to carefully balance reactivity and selectivity, addressing the primary challenge in covalent inhibitor design. While synthetic complexity remains a hurdle, the potential benefits—including enhanced potency, metabolic stability, and novel intellectual property—ensure that the cyclopropyl group will continue to be a valuable tool in the development of next-generation covalent inhibitors for cysteine proteases and other enzyme targets.
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Methodological & Application
Application Notes & Protocols: Strategies for Amide Coupling of 3-Propyloxirane-2-carboxylic Acid
Introduction: The Significance of Oxirane-Carboxamides in Modern Chemistry
The amide bond is a cornerstone of chemical synthesis, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[1][2][3] The ability to efficiently construct this linkage is therefore one of the most critical and frequently executed transformations in medicinal chemistry and drug development.[1][4] This guide focuses on a particularly valuable substrate: 3-propyloxirane-2-carboxylic acid. This molecule represents a chiral building block incorporating an epoxide, a strained three-membered ring that is a versatile precursor for a wide range of functional groups.
The primary challenge in the amide coupling of this substrate lies in the dual reactivity of the molecule. While the carboxylic acid requires activation for amidation, the epoxide ring is susceptible to nucleophilic attack, which can lead to undesired ring-opening side products.[5] Therefore, the selection of an appropriate coupling protocol is paramount to ensure high yields of the desired amide while preserving the integrity of the oxirane ring.
This document provides a detailed exploration of robust and field-proven protocols for the amide coupling of 3-propyloxirane-2-carboxylic acid. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer a comparative analysis of different strategies to guide researchers toward the optimal conditions for their specific synthetic goals.
The Core Principle: Activation of the Carboxylic Acid
Direct condensation between a carboxylic acid and an amine is generally inefficient. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt.[6] To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent" to form a highly reactive acyl intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.[3][6][7]
The general workflow for amide coupling is a two-stage process that is often performed in a single pot.
Caption: General workflow for amide bond formation.
The choice of coupling reagent is critical and must be tailored to the specific substrates to minimize side reactions, such as racemization at the chiral center or undesired reactions involving the epoxide moiety.[1]
Protocol I: Carbodiimide-Mediated Coupling with EDC and HOBt
This method is one of the most widely used due to its reliability, moderate cost, and the water-solubility of its byproducts, which simplifies purification.
Causality & Expertise: Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7] However, this intermediate is unstable and can rearrange or racemize.[7] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is introduced. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still sufficiently reactive to readily couple with the amine. This two-step, one-pot process significantly suppresses racemization and improves overall yield and purity.[4]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-propyloxirane-2-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.
-
Pre-activation Stir: Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes. During this time, the solution may become slightly cloudy as the active ester forms.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to liberate the free amine.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove any unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Protocol II: Onium Salt-Mediated Coupling with HATU
For more challenging couplings, such as those involving sterically hindered amines or when faster reaction times are desired, onium salt reagents are superior. HATU is a highly efficient aminium-based coupling reagent.
Causality & Expertise: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and related onium salts (e.g., HBTU, PyBOP) are considered some of the most powerful coupling reagents. They react with the carboxylate (formed in situ by a base) to generate a highly reactive OAt-active ester. The pKa of the HOAt leaving group is lower than that of HOBt, making the OAt-esters more reactive. Furthermore, the pyridine nitrogen in the HOAt moiety can provide anchimeric assistance, further accelerating the coupling reaction. This high reactivity allows for rapid amide bond formation, often in under an hour, with very low levels of racemization.[1] A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid.[9]
Caption: Mechanism of HATU mediated amide coupling.
Detailed Step-by-Step Protocol:
-
Preparation: In a dry flask under an inert atmosphere, dissolve the 3-propyloxirane-2-carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF or DCM (0.1-0.2 M).
-
Base Addition: Cool the solution to 0 °C and add DIPEA (2.0-3.0 equivalents). Stir for 5 minutes.
-
Activation & Coupling: Add HATU (1.1 equivalents) in one portion to the cold solution. The reaction is often rapid and may exotherm slightly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-90 minutes. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require a longer time.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material via flash column chromatography.
Protocol III: Acid Chloride Formation and Schotten-Baumann Coupling
This classic method involves converting the carboxylic acid to a highly reactive acyl chloride, which then reacts rapidly with the amine. While robust, this method requires careful temperature control to prevent side reactions with the sensitive epoxide ring.
Causality & Expertise: The conversion of a carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride creates one of the most electrophilic carboxylic acid derivatives.[7][10] This high reactivity ensures a rapid and often complete reaction with the amine under Schotten-Baumann conditions. The key to success with an epoxide-containing substrate is to perform the acyl chloride formation at low temperatures (e.g., 0 °C or below) to minimize any potential Lewis-acid catalyzed ring-opening of the oxirane. The subsequent amidation is also performed at low temperature.
Detailed Step-by-Step Protocol:
-
Acyl Chloride Formation:
-
Dissolve 3-propyloxirane-2-carboxylic acid (1.0 equivalent) in anhydrous DCM (0.2 M) in a dry flask under an inert atmosphere.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the solution to 0 °C. Add oxalyl chloride (1.2 equivalents) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction completion can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure carefully to obtain the crude acyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.2 equivalents) and a base such as triethylamine or DIPEA (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by adding water. Separate the layers.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the residue by flash column chromatography.
Comparative Summary of Protocols
| Parameter | Protocol I: EDC/HOBt | Protocol II: HATU/DIPEA | Protocol III: Acyl Chloride |
| Coupling Reagent | EDC / HOBt (or OxymaPure) | HATU / DIPEA | Oxalyl Chloride / Base |
| Key Advantages | Cost-effective, water-soluble byproducts, low racemization with additive.[4][8] | Very fast, high yielding, excellent for hindered substrates, very low racemization.[9] | High reactivity, inexpensive reagents, drives difficult reactions to completion.[10] |
| Common Solvents | DCM, DMF | DMF, DCM | DCM, THF |
| Typical Time | 4-16 hours | 30-90 minutes | 2-4 hours (two steps) |
| Epoxide Considerations | Generally mild conditions, low risk of ring-opening. | Mild conditions, low risk. The base (DIPEA) is non-nucleophilic. | Higher risk. Requires strict low-temperature control during acyl chloride formation to avoid Lewis-acid catalyzed side reactions. |
| Purification Notes | Easy workup due to water-soluble urea byproduct. | Requires aqueous washes to remove DIPEA and byproducts. | Requires careful removal of chlorinating agent and aqueous workup to remove base and salts. |
References
-
Facile synthesis of amides via acceptorless dehydrogenative coupling of aryl epoxides and amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem, Inc.. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). (2022). Royal Society of Chemistry. [Link]
-
Amidation of epoxides with different amines a - ResearchGate. (2022). ResearchGate. [Link]
-
Oxirane-2,2-dicarboxamides: synthesis, reactions and biological activity | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Mechanism of the dicyandiamide/epoxide reaction - SciSpace. (n.d.). SciSpace. [Link]
-
Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. (2015). Oberlin College. [Link]
-
(PDF) Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide - ResearchGate. (2007). ResearchGate. [Link]
-
(PDF) Design and synthesis of two steroid-oxirane-carboxamide derivatives - ResearchGate. (2019). ResearchGate. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022). Growing Science. [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). CHIMIA. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025). Chemistry Steps. [Link]
-
Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2025). ResearchGate. [Link]
-
Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals - PMC. (2026). National Center for Biotechnology Information. [Link]
-
AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION - LOCKSS: Serve Content. (2012). The Takeda Science Foundation. [Link]
-
Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. ojs.chimia.ch [ojs.chimia.ch]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.oberlin.edu [www2.oberlin.edu]
- 6. One moment, please... [chemistrysteps.com]
- 7. Lab Reporter [fishersci.se]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. Lab Reporter [fishersci.co.uk]
Application Note: N-Cyclopropyl-3-propyloxirane-2-carboxamide in Cathepsin B Inhibitor Design
This Application Note and Protocol Guide details the utilization of N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-69-9 / 950483-64-4) as a critical intermediate in the synthesis and development of Cathepsin B inhibitors .
This guide focuses on its role as a chiral electrophilic building block for generating hydroxyethylamine isosteres (transition-state mimetics) and its potential as a covalent "warhead" scaffold.
Executive Summary
N-Cyclopropyl-3-propyloxirane-2-carboxamide is a specialized chiral epoxide intermediate used primarily to construct the P1-P1' pharmacophore of protease inhibitors. While structurally related to the E-64 class of irreversible cysteine protease inhibitors, this molecule serves a dual function in drug discovery:
-
Synthetic Intermediate: It acts as a precursor for 3-amino-2-hydroxy-hexanoyl derivatives (hydroxyethylamine isosteres), which mimic the tetrahedral transition state of peptide bond hydrolysis.
-
Electrophilic Scaffold: The oxirane ring can serve as a covalent trap for the active site cysteine (Cys29) of Cathepsin B, provided it is coupled to an appropriate P2-P3 recognition sequence.
This guide provides protocols for the regioselective ring-opening of this intermediate to generate active inhibitor cores and methods for evaluating the resulting inhibition potency against Cathepsin B.
Chemical Context & Mechanism of Action[1][2]
Structural Rationale
The molecule consists of three critical domains:
-
Oxirane (Epoxide) Ring: High-energy electrophile. In the context of E-64 analogs, this ring is attacked by the thiolate anion of Cys29.
-
N-Cyclopropyl Amide (P1' Specificity): The cyclopropyl group provides rigid hydrophobic bulk, targeting the S1' subsite of Cathepsin B. This is crucial for selectivity, as Cathepsin B has a distinct occluding loop (His110/His111) that governs S1'-S2' interactions.
-
Propyl Side Chain (P1 Mimic): Acts as a truncated Norleucine (Nle) or Leucine surrogate, fitting into the S1 hydrophobic pocket.
Reaction Pathways
The utility of this intermediate lies in its controlled ring-opening:
-
Path A (Inhibitor Synthesis): Chemical opening with a nitrogen nucleophile (e.g., azide or amine) yields a 3-amino-2-hydroxy core. This non-covalent scaffold mimics the transition state.
-
Path B (Direct Inhibition): If used as a covalent warhead, the enzyme's Cys29 attacks the epoxide carbons (typically C3 or C2), resulting in irreversible alkylation and enzyme inactivation.
Figure 1: Dual pathways for using the intermediate: Synthetic conversion to a TS mimic (Top) or direct enzymatic inactivation (Bottom).
Protocol 1: Synthetic Derivatization (Ring Opening)
Objective: To convert the epoxide intermediate into the (2S,3S)-3-amino-2-hydroxy-N-cyclopropylhexanamide core, a key scaffold for non-covalent Cathepsin B inhibitors.
Materials
-
Substrate: N-Cyclopropyl-3-propyloxirane-2-carboxamide (1.0 eq).
-
Reagent: Sodium Azide (NaN3) or specific primary amine (R-NH2).
-
Catalyst: Ammonium Chloride (NH4Cl) or Lewis Acid (e.g., Mg(ClO4)2).
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN).
-
Purification: Silica Gel 60, Ethyl Acetate/Hexanes.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of the epoxide intermediate in 5 mL of MeOH.
-
Nucleophilic Attack: Add 3.0 mmol (3 eq) of Sodium Azide (NaN3) and 1.5 mmol of NH4Cl.
-
Note: NH4Cl buffers the reaction to prevent side reactions and activates the epoxide oxygen.
-
-
Reflux: Heat the mixture to 65°C (reflux) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The epoxide spot (Rf ~0.6) should disappear, and a more polar product spot (Rf ~0.3) should appear.
-
Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL). Dry organic layer over Na2SO4.
-
Reduction (Staudinger): To convert the intermediate azide to the amine:
-
Dissolve the crude azide in THF/Water (10:1).
-
Add Triphenylphosphine (PPh3, 1.2 eq). Stir at RT for 12 hours.
-
-
Purification: Purify the final amino-alcohol via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
-
Validation: Confirm structure via 1H-NMR. Look for the disappearance of epoxide protons (δ 2.8–3.2 ppm) and appearance of the CH-OH signal (δ 3.8–4.2 ppm).
Protocol 2: In Vitro Cathepsin B Inhibition Assay
Objective: To evaluate the inhibitory potency (IC50) of the intermediate (or its derivatives) against purified Cathepsin B.
Materials
-
Enzyme: Human Recombinant Cathepsin B (activated).
-
Substrate: Fluorogenic substrate Z-Arg-Arg-AMC (Z-RR-AMC).
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 4 mM DTT, 1 mM EDTA.
-
Inhibitor: N-Cyclopropyl-3-propyloxirane-2-carboxamide (Stock: 10 mM in DMSO).
Experimental Workflow
-
Enzyme Activation: Dilute Cathepsin B to 5 nM in Assay Buffer containing 4 mM DTT. Incubate at 37°C for 15 minutes to reduce the active site cysteine.
-
Inhibitor Incubation:
-
Prepare serial dilutions of the inhibitor (0.1 nM to 10 µM) in Assay Buffer.
-
Add 50 µL of activated enzyme to 50 µL of inhibitor solution in a black 96-well plate.
-
Incubate for 30 minutes at RT. Crucial: Epoxides are slow-binding irreversible inhibitors; pre-incubation is mandatory to allow covalent bond formation.
-
-
Reaction Initiation: Add 100 µL of substrate solution (20 µM Z-RR-AMC final concentration).
-
Measurement: Monitor fluorescence immediately (Ex: 360 nm / Em: 460 nm) in kinetic mode for 20 minutes.
-
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the fluorescence curve. -
Plot % Activity vs. Log[Inhibitor].
-
Fit data to the equation:
.
-
Data Presentation: Expected Results
| Parameter | Value Range | Notes |
| IC50 (Epoxide) | 50 – 500 nM | Potency depends on stereochemistry. The (2S,3S) isomer is typically more potent against Cat B. |
| Selectivity | > 100-fold vs Cat L | The N-cyclopropyl amide provides selectivity over Cathepsin L (which prefers hydrophobic P2). |
| Stability | > 24h in DMSO | Epoxides are stable in aprotic solvents but hydrolyze slowly in acidic aqueous buffers. |
Synthesis Workflow Diagram
Figure 2: Synthetic workflow converting the epoxide intermediate into a functional protease inhibitor scaffold.
References
-
Rich, D. H., & Brown, M. A. (1985). Epoxysuccinyl peptides as selective inhibitors of cathepsin B.[1] Biochemical Journal, 235(3), 731–734. Link
-
Towatari, T., et al. (1991).[2] Novel epoxysuccinyl peptides: A selective inhibitor of cathepsin B, CA-074.[1] FEBS Letters, 280(2), 311-315. Link
-
Kondo, H., et al. (2009). Method for producing cyclopropylamide compound. Patent JP2009132621A. Link
-
Greenspan, P. D., et al. (2001). Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B. Journal of Medicinal Chemistry, 44(26), 4524-4534. Link
-
Ambeed. (2024). Product Data: Rel-(2R,3S)-N-cyclopropyl-3-propyloxirane-2-carboxamide.[3][4][5][6]Link
Sources
- 1. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of cathepsin B inhibited with CA030 at 2.0-A resolution: A basis for the design of specific epoxysuccinyl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1384570-16-4|N-(1-Methylcyclopropyl)tetrahydrofuran-2-carboxamide|BLD Pharm [bldpharm.com]
- 4. Product Name Index | Ambeed [ambeed.com]
- 5. chembk.com [chembk.com]
- 6. Product Name Index | Ambeed [ambeed.com]
Application Notes and Protocols for the Ring-Opening of N-Cyclopropyl-3-propyloxirane-2-carboxamide
Abstract
This document provides a detailed technical guide on the nucleophilic ring-opening reactions of N-Cyclopropyl-3-propyloxirane-2-carboxamide, a substituted glycidic amide with potential applications as a versatile building block in pharmaceutical and fine chemical synthesis. While this specific substrate is not extensively documented in current literature, its reactivity can be confidently predicted based on well-established principles of epoxide chemistry. This guide elucidates the core mechanistic dichotomy of acid- versus base-catalyzed pathways, which dictates the regiochemical outcome of the reaction. We present field-tested protocols for ring-opening with representative amine and thiol nucleophiles, offering insights into experimental design, reaction setup, and expected outcomes. The information is intended for researchers, chemists, and drug development professionals seeking to utilize this class of compounds in their synthetic programs.
Introduction and Mechanistic Overview
N-Cyclopropyl-3-propyloxirane-2-carboxamide is a chiral epoxide bearing an activating carboxamide moiety at the C2 position and an alkyl chain at the C3 position. The high degree of ring strain (~13 kcal/mol) inherent in the three-membered oxirane ring makes it susceptible to nucleophilic attack, a reaction that proceeds readily to relieve this strain.[1][2] The utility of this transformation lies in its ability to introduce two new functional groups (a hydroxyl group and the nucleophile) in a stereospecific, 1,2-difunctionalization pattern.
The critical factor governing the outcome of the reaction is the choice of catalytic conditions, which dictates the site of nucleophilic attack (regioselectivity).
-
Base-Catalyzed / Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile (e.g., alkoxides, amines, thiols), the reaction follows a pure SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon (C3), leading to the corresponding β-hydroxy amide.[3][4] This pathway ensures a high degree of predictability and is often preferred for generating a single major regioisomer.
-
Acid-Catalyzed Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a much better leaving group.[4] This protonation event imparts significant positive charge density on the adjacent carbons. The C2 carbon, being alpha to the electron-withdrawing carboxamide group and more substituted, can better stabilize this partial positive charge. Consequently, even weak nucleophiles will preferentially attack the more substituted C2 position.[5] While the mechanism has SN1 character, the reaction still proceeds with inversion of stereochemistry due to the lingering presence of the bulky, protonated oxygen blocking one face of the molecule.[2][3]
All epoxide ring-opening reactions proceed via a backside attack, resulting in an anti-stereochemical relationship between the newly formed hydroxyl group and the incorporated nucleophile.[3][5]
Visualization of Mechanistic Pathways
The regiochemical outcome of the ring-opening reaction is a direct consequence of the chosen catalytic conditions. The following diagram illustrates the two divergent pathways for the reaction of N-Cyclopropyl-3-propyloxirane-2-carboxamide with a generic nucleophile (Nu:).
Caption: Divergent mechanistic pathways for epoxide ring-opening.
Application Notes & Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the ring-opening of N-Cyclopropyl-3-propyloxirane-2-carboxamide with an amine and a thiol nucleophile.
Protocol 1: Amine Ring-Opening (Lewis Acid Catalysis)
Application Note: The synthesis of β-amino alcohols is a cornerstone of medicinal chemistry.[6] This protocol utilizes a Lewis acid, Zirconium (IV) chloride, to catalyze the ring-opening with an amine. While amines are nucleophilic enough to open epoxides on their own (often requiring heat), the use of a catalyst can accelerate the reaction and improve regioselectivity.[6] In this case, even with a catalyst that coordinates to the epoxide oxygen, the inherent nucleophilicity of the amine is expected to favor attack at the less-hindered C3 position, especially at moderate temperatures.
Protocol: Synthesis of N-Cyclopropyl-3-(benzylamino)-2-hydroxyhexanamide
-
Materials:
-
N-Cyclopropyl-3-propyloxirane-2-carboxamide (1.0 eq)
-
Benzylamine (1.2 eq)
-
Zirconium (IV) chloride (ZrCl₄) (0.1 eq)
-
Acetonitrile (CH₃CN), anhydrous (0.2 M concentration relative to epoxide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for extraction
-
Hexanes for chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Cyclopropyl-3-propyloxirane-2-carboxamide (1.0 eq) and anhydrous acetonitrile.
-
Add benzylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate, dry vial, weigh Zirconium (IV) chloride (0.1 eq) and dissolve it in a small amount of anhydrous acetonitrile. Caution: ZrCl₄ is moisture-sensitive.
-
Add the ZrCl₄ solution dropwise to the main reaction flask.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% EtOAc/Hexanes). The reaction is typically complete within 4-8 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure β-amino alcohol.
-
Protocol 2: Thiol Ring-Opening (Base-Catalyzed)
Application Note: β-hydroxy sulfides are valuable synthetic intermediates.[7] The thiolysis of epoxides proceeds efficiently under basic conditions. A strong base like sodium hydride is used to deprotonate the thiol, generating a highly nucleophilic thiolate anion. This "strong nucleophile, basic conditions" scenario is a classic example of an SN2 reaction that will exhibit high regioselectivity for the sterically most accessible C3 position.[5][8]
Protocol: Synthesis of N-Cyclopropyl-2-hydroxy-3-(phenylthio)hexanamide
-
Materials:
-
N-Cyclopropyl-3-propyloxirane-2-carboxamide (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous (0.2 M concentration relative to epoxide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for extraction
-
Hexanes for chromatography
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) to the THF. Caution: NaH reacts violently with water. Handle with care.
-
Cool the suspension to 0 °C using an ice bath.
-
Add thiophenol (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 20 minutes to ensure complete formation of the sodium thiophenolate salt.
-
Add a solution of N-Cyclopropyl-3-propyloxirane-2-carboxamide (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure β-hydroxy sulfide.
-
General Experimental Workflow and Data Summary
The successful execution of these protocols requires careful planning and monitoring. The general workflow is applicable to a wide range of nucleophiles.
Caption: General experimental workflow for epoxide ring-opening.
Table 1: Summary of Predicted Reaction Outcomes
| Protocol | Nucleophile | Catalyst / Base | Conditions | Expected Major Regioisomer | Predicted Attack Site |
| 1 | Benzylamine | ZrCl₄ (Lewis Acid) | CH₃CN, RT | N-Cyclopropyl-3-(benzylamino)-2-hydroxyhexanamide | C3 (Less Hindered) |
| 2 | Thiophenol | NaH (Strong Base) | THF, 0 °C to RT | N-Cyclopropyl-2-hydroxy-3-(phenylthio)hexanamide | C3 (Less Hindered) |
Conclusion
The ring-opening of N-Cyclopropyl-3-propyloxirane-2-carboxamide provides a reliable and stereospecific method for synthesizing highly functionalized acyclic molecules. The regiochemical outcome is predictably controlled by the reaction conditions. Nucleophilic and base-catalyzed reactions with strong nucleophiles favor attack at the less sterically hindered C3 position, yielding β-hydroxy amide derivatives. Conversely, acid-catalyzed reactions are expected to favor attack at the more substituted C2 position. The protocols provided herein serve as a robust starting point for researchers exploring the synthetic utility of this promising chemical scaffold.
References
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Available at: [Link]
-
ChemTalk. (2023). Epoxide Ring Opening. Available at: [Link]
-
Macromolecules - ACS Publications. Stereochemistry of ring-opening reactions of epoxide with aluminum and zinc porphyrins. Available at: [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Available at: [Link]
-
University of Calgary. Ch16: SN1 type reactions of epoxides. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
Crimson Publishers. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]
-
Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Available at: [Link]
-
YouTube. (2023). Epoxide Opening in Acidic and Basic Conditions. Available at: [Link]
-
Reddit. (2025). Base vs. Acid catalyed epoxide ring openings. Available at: [Link]
-
Pearson. In Chapter 13, we learned that epoxide opening can give different.... Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]
-
Arkivoc. (2008). Regioselective ring opening of epoxides with thiols in water. Available at: [Link]
-
American Chemical Society. Ring opening of an epoxide with thiols for drug discovery. Available at: [Link]
-
Chemical Communications (RSC Publishing). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Available at: [Link]
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- 8. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Modular Approach to the Synthesis of Novel Cyclopropyl-Modified E-64 Analogs
Abstract
This document provides a comprehensive guide for the rational design and chemical synthesis of novel cyclopropyl-modified analogs of E-64, a potent, irreversible inhibitor of cysteine proteases. The strategic incorporation of a cyclopropyl moiety in place of the terminal agmatine or related groups in traditional E-64 analogs offers a promising avenue for enhancing metabolic stability and modulating inhibitory specificity. This guide details a robust, three-module synthetic strategy: (1) preparation of the key cyclopropylmethylamine building block, (2) diastereoselective synthesis of the L-trans-epoxysuccinyl-leucyl intermediate, and (3) final peptide coupling and purification of the target analog. Each protocol is presented with detailed, step-by-step instructions, alongside explanations for critical experimental choices, ensuring scientific rigor and reproducibility for researchers in drug discovery and chemical biology.
Introduction and Rationale
E-64, first isolated from Aspergillus japonicus, is a cornerstone tool in protease research due to its highly selective and irreversible inhibition of a broad range of cysteine proteases, including cathepsins, calpains, and papain.[1][2] Its mechanism of action involves the nucleophilic attack by the active site cysteine thiol on one of the electrophilic carbons of its trans-epoxysuccinyl "warhead," forming a stable thioether bond.[3] This covalent modification renders the enzyme inactive.
The native E-64 structure consists of the epoxysuccinyl group linked to a modified dipeptide, L-leucylamido(4-guanidino)butane.[4] While highly effective, the peptidic nature and the guanidino group can limit its therapeutic potential due to factors like poor cell permeability and rapid metabolism. The modification of the peptide chain is a well-established strategy to alter the inhibitor's specificity and pharmacokinetic properties.[5][6]
Rationale for Cyclopropyl Modification: The cyclopropyl group is an increasingly popular bioisostere in medicinal chemistry. Its rigid, three-dimensional structure can lock ligands into favorable conformations for receptor binding. Furthermore, the high C-H bond dissociation energy of the cyclopropane ring often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially improving the pharmacokinetic profile of a drug candidate. This protocol outlines the synthesis of an E-64 analog where the terminal amine is a cyclopropylmethylamine, offering a novel scaffold for developing more drug-like cysteine protease inhibitors.
Mechanism of Inhibition: The Epoxide Warhead
The inhibitory power of E-64 and its analogs resides in the L-trans-epoxysuccinyl moiety. The process is an active-site-directed, irreversible covalent modification.
-
Step 1: Binding: The inhibitor binds to the active site of the cysteine protease, with the peptide-like portion occupying the substrate-binding subsites (e.g., S2).
-
Step 2: Nucleophilic Attack: The highly nucleophilic thiolate anion of the catalytic cysteine residue in the enzyme's active site attacks one of the electrophilic carbons of the epoxide ring.
-
Step 3: Covalent Adduct Formation: This attack results in the opening of the epoxide ring and the formation of a stable, irreversible thioether linkage between the inhibitor and the enzyme.
Caption: Covalent inhibition mechanism of E-64 analogs.
Overall Synthetic Strategy
The synthesis is designed as a convergent, three-part strategy. This modular approach allows for flexibility, enabling researchers to substitute different amino acids or novel amine fragments to generate a library of analogs.
-
Module A: Synthesis of the terminal amine, Cyclopropylmethylamine (3) .
-
Module B: Synthesis of the core peptide fragment, Boc-L-Leucyl-(cyclopropylmethyl)amide (5) .
-
Module C: Synthesis of the epoxide warhead and final coupling to yield the target molecule, N-((S)-1-(((S)-1-((cyclopropylmethyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)oxirane-2-carboxamide (8) .
Caption: Convergent synthetic workflow for cyclopropyl-modified E-64 analogs.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Module A: Synthesis of Cyclopropylmethylamine (3)
This protocol describes the reduction of cyclopropyl cyanide to the corresponding primary amine.[7]
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| Cyclopropyl Cyanide | 67.09 | 5.0 g | 74.5 mmol | 1.0 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 3.4 g | 89.4 mmol | 1.2 |
| Diethyl Ether (anhydrous) | 74.12 | 200 mL | - | - |
| 4M HCl in Dioxane | - | ~30 mL | - | - |
| Sodium Hydroxide (aq. 5M) | 40.00 | As needed | - | - |
Protocol:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
LAH Suspension: Carefully add the lithium aluminum hydride (LAH) powder to 100 mL of anhydrous diethyl ether in the flask. Cool the suspension to 0 °C using an ice bath.
-
Causality: LAH is a powerful and highly reactive reducing agent. The reaction is highly exothermic and must be cooled to control the rate and prevent side reactions. Anhydrous conditions are critical as LAH reacts violently with water.
-
-
Addition of Nitrile: Dissolve the cyclopropyl cyanide in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension over 60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4 hours.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of:
-
3.4 mL of water
-
3.4 mL of 15% aqueous NaOH
-
10.2 mL of water
-
Causality: This Fieser workup method is a standard and safe procedure for neutralizing excess LAH, resulting in a granular precipitate that is easy to filter.
-
-
Isolation: Stir the resulting white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 x 50 mL).
-
Salt Formation: Combine the filtrates and cool to 0 °C. Add 4M HCl in dioxane dropwise until the solution is acidic (test with pH paper) and a white precipitate (cyclopropylmethylamine hydrochloride, 2 ) forms.
-
Final Product: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. To obtain the free base (3) for the next step, dissolve the hydrochloride salt in a minimal amount of water, cool in an ice bath, and add 5M NaOH until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to yield cyclopropylmethylamine as a volatile liquid.
Module B: Synthesis of Boc-L-Leucyl-(cyclopropylmethyl)amide (5)
This module employs a standard peptide coupling reaction to link the protected amino acid with the amine synthesized in Module A.[8][9]
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| Boc-L-Leucine | 231.29 | 5.0 g | 21.6 mmol | 1.0 |
| Cyclopropylmethylamine (from A) | 71.12 | 1.69 g | 23.8 mmol | 1.1 |
| HATU | 380.23 | 9.0 g | 23.8 mmol | 1.1 |
| DIPEA | 129.24 | 7.5 mL | 43.2 mmol | 2.0 |
| Dichloromethane (DCM, dry) | 84.93 | 150 mL | - | - |
Protocol:
-
Setup: To a 250 mL round-bottom flask, add Boc-L-Leucine and dissolve it in 150 mL of dry DCM under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add DIPEA, followed by HATU, to the stirred solution. Stir for 5 minutes to allow for pre-activation of the carboxylic acid.
-
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization, a common side reaction in peptide synthesis.[8] DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acid formed and facilitate the reaction.
-
-
Amine Addition: Add the cyclopropylmethylamine (3) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Causality: The acidic wash removes unreacted amine and excess DIPEA. The basic wash removes unreacted Boc-L-Leucine and HOBt (a byproduct of HATU). The brine wash removes residual water.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure dipeptide (5) as a white solid.
Module C: Deprotection and Final Coupling
This final module involves the removal of the Boc protecting group followed by coupling with the activated epoxide warhead.[10][11]
Part C.1: Boc Deprotection
-
Reaction: Dissolve the protected dipeptide (5) (e.g., 20 mmol) in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA) (50 mL). Stir at room temperature for 1-2 hours.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc (tert-butyloxycarbonyl) protecting group.[12]
-
-
Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA) to yield the TFA salt of the deprotected amine (6) . This crude salt is typically used directly in the next step without further purification.
Part C.2: Final Coupling The L-trans-epoxysuccinyl moiety (7) can be synthesized from fumaric acid derivatives or obtained commercially.[13][14][15] For this protocol, we assume the use of a pre-activated ester, such as L-trans-Epoxysuccinic acid bis(p-nitrophenyl) ester.
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| Amine TFA Salt (6) | ~325.3 | 6.5 g | ~20 mmol | 1.0 |
| L-trans-Epoxysuccinic acid mono-ethyl ester | 160.12 | 3.52 g | 22 mmol | 1.1 |
| HATU | 380.23 | 8.36 g | 22 mmol | 1.1 |
| DIPEA | 129.24 | 10.5 mL | 60 mmol | 3.0 |
| DMF (dry) | 73.09 | 100 mL | - | - |
Protocol:
-
Setup: Dissolve the L-trans-epoxysuccinic acid mono-ethyl ester in 100 mL of dry DMF in a 250 mL flask and cool to 0 °C.
-
Activation: Add HATU and 2.0 equivalents of DIPEA. Stir for 10 minutes.
-
Coupling: Dissolve the crude amine TFA salt (6) in a minimal amount of DMF and add it to the reaction flask, followed by the final equivalent of DIPEA.
-
Causality: An extra equivalent of base is required to neutralize the TFA salt of the amine before the coupling reaction can proceed.
-
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with ethyl acetate (300 mL) and wash extensively with water (4 x 100 mL) and then brine (1 x 100 mL) to remove DMF and other water-soluble components.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The final ethyl ester can be hydrolyzed under mild basic conditions if the free acid is desired. Purify the final product (8) by preparative reverse-phase HPLC to yield a white, fluffy solid.
Characterization Data
The final product should be characterized using standard analytical techniques.
| Analysis | Expected Results for Final Analog (8) |
| ¹H NMR | Signals corresponding to cyclopropyl protons (0.1-0.8 ppm), leucine side chain (isobutyl group), peptide backbone (amide NHs), and epoxide protons (3.0-3.5 ppm). |
| ¹³C NMR | Peaks for cyclopropyl carbons, aliphatic carbons of leucine, amide carbonyls, and epoxide carbons. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ should match the observed value within ±5 ppm. |
| Purity (HPLC) | >95% purity as determined by integration of the peak area. |
Conclusion
This application note details a robust and modular synthetic route to novel cyclopropyl-modified E-64 analogs. By providing a clear, step-by-step protocol and explaining the rationale behind key experimental decisions, this guide empowers researchers to synthesize these and other related compounds. The modularity of the synthesis is a key feature, allowing for the facile generation of analog libraries to probe structure-activity relationships and develop next-generation cysteine protease inhibitors with improved therapeutic profiles.
References
-
ResearchGate. Stereoselective synthesis of E-64 and related cysteine proteases inhibitors from 2,3-epoxyamides. Available from: [Link]
- Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
University of Wisconsin-Madison. Protecting Groups. Available from: [Link]
-
ResearchGate. (PDF) Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. Available from: [Link]
-
PubMed. E64 [trans-epoxysuccinyl-L-leucylamido-(4-guanidino)butane] analogues as inhibitors of cysteine proteinases: investigation of S2 subsite interactions. National Center for Biotechnology Information. Available from: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Bogyo, M., et al. Solid-Phase Methods for the Preparation of Epoxysuccinate-Based Inhibitors of Cysteine Proteases. Stanford Medicine. Available from: [Link]
-
PubMed. Purification of active cysteine proteases by affinity chromatography with attached E-64 inhibitor. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Available from: [Link]
-
ResearchGate. Examples of epoxysuccinyl-based compounds varying the peptide chain. Available from: [Link]
-
PubMed. Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
bioRxiv. Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64. Cold Spring Harbor Laboratory. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
PubMed. E-64 analogues as inhibitors of cathepsin B. On the role of the absolute configuration of the epoxysuccinyl group. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Available from: [Link]
-
Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. Available from: [Link]
-
Aapptec. Coupling Reagents. Available from: [Link]
-
Semantic Scholar. L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Available from: [Link]
-
Royal Society of Chemistry. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]
- Google Patents. EP0790252A1 - Fumaric acid derivative and polymer thereof.
-
PubMed. L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. National Center for Biotechnology Information. Available from: [Link]
-
Kokelj, F., et al. (2009). Fumaric Acid and Its Derivatives in the Treatment of Psoriasis Vulgaris: Our Experience in Forty-One Patients. Acta Dermatovenerologica Croatica. Available from: [Link]
-
Altmeyer, P. J., et al. (1994). Antipsoriatic effect of fumaric acid derivatives: Results of a multicenter double-blind study in 100 patients. Journal of the American Academy of Dermatology. Available from: [Link]
-
Mrowietz, U., & Asadullah, K. (2005). Use of fumaric acid esters in psoriasis. Indian Journal of Dermatology, Venereology, and Leprology. Available from: [Link]
Sources
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- 2. L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. E64 [trans-epoxysuccinyl-L-leucylamido-(4-guanidino)butane] analogues as inhibitors of cysteine proteinases: investigation of S2 subsite interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-64 analogues as inhibitors of cathepsin B. On the role of the absolute configuration of the epoxysuccinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
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- 9. people.uniurb.it [people.uniurb.it]
- 10. jocpr.com [jocpr.com]
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- 15. EP0790252A1 - Fumaric acid derivative and polymer thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing epoxide ring opening during N-Cyclopropyl-3-propyloxirane-2-carboxamide purification
Welcome to the technical support center for the purification of N-Cyclopropyl-3-propyloxirane-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to successfully purify this compound while preserving the integrity of the critical epoxide ring.
Understanding the Challenge: Epoxide Ring Stability
N-Cyclopropyl-3-propyloxirane-2-carboxamide is a molecule of significant interest in medicinal chemistry due to the unique combination of a cyclopropyl group, an amide linkage, and a reactive epoxide ring. The cyclopropyl group can enhance metabolic stability and binding affinity, while the epoxide is a versatile synthetic handle. However, the high ring strain of the epoxide (approximately 13 kcal/mol) makes it susceptible to nucleophilic attack and ring-opening, particularly under acidic or basic conditions.[1][2] This inherent reactivity presents a significant challenge during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of epoxide ring opening during purification?
The epoxide ring can open under acidic, basic, or even neutral conditions if a potent nucleophile is present.[3]
-
Acid-Catalyzed Ring Opening: In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group.[4] This is followed by a nucleophilic attack, which preferentially occurs at the more substituted carbon of the epoxide.[1][5][6] Common acidic contaminants that can trigger this include residual acids from the synthesis, acidic silica gel, or acidic solvents.
-
Base-Catalyzed Ring Opening: Strong bases or nucleophiles can directly attack one of the epoxide carbons via an SN2 mechanism.[5][6] This attack typically occurs at the less sterically hindered carbon.[5][6] Sources of basicity can include residual bases from the reaction workup or basic impurities in solvents.
-
Nucleophilic Attack: A wide range of nucleophiles, such as amines, water, alcohols, and even some anions, can initiate ring-opening.[5] The choice of solvents and reagents during purification is therefore critical.
Q2: I'm observing a new, more polar spot on my TLC plate after column chromatography. What could it be?
This is a classic sign of epoxide ring opening. The resulting diol (from reaction with water) or other ring-opened products are significantly more polar than the parent epoxide and will have a lower Rf value on a TLC plate.
Q3: Can I use standard silica gel for the purification of this compound?
Standard silica gel is often slightly acidic and can promote epoxide ring opening. It is highly recommended to use deactivated or neutral silica gel. You can prepare this by treating standard silica gel with a solution of triethylamine in your elution solvent, followed by flushing with the pure eluent.
Q4: What are the best practices for solvent selection during extraction and purification?
-
Avoid Protic Solvents: Protic solvents like methanol or ethanol can act as nucleophiles and cause ring opening, especially under acidic or basic conditions.[5][6]
-
Use High-Purity Aprotic Solvents: Dichloromethane, ethyl acetate, and hexanes are generally good choices. Ensure they are free from acidic or basic impurities.
-
Buffer Your Aqueous Solutions: During aqueous workup, use buffered solutions (e.g., a saturated solution of sodium bicarbonate) to maintain a neutral pH.
Troubleshooting Guide: Preventing Epoxide Ring Opening
This section provides a systematic approach to diagnosing and solving common issues encountered during the purification of N-Cyclopropyl-3-propyloxirane-2-carboxamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant product loss and formation of polar impurities during column chromatography. | Acid-catalyzed ring opening on standard silica gel. | Use deactivated silica gel. Pre-treat the silica with a 1-2% triethylamine solution in the mobile phase, then flush with the mobile phase before loading the sample. |
| The product appears to degrade during solvent removal (rotary evaporation). | Localized overheating or presence of acidic/basic impurities in the crude mixture. | Use a lower bath temperature on the rotary evaporator. Ensure the crude product has been thoroughly neutralized during the workup before concentration. Consider co-evaporation with a neutral solvent like toluene to azeotropically remove volatile impurities. |
| Inconsistent yields and purity between batches. | Variability in the pH of the reaction workup or purity of solvents. | Standardize the workup procedure by using buffered aqueous solutions (e.g., phosphate buffer at pH 7). Use freshly opened, high-purity solvents for both extraction and chromatography. |
| Formation of byproducts during storage. | Residual acidic or basic impurities catalyzing slow degradation. | Ensure the final purified product is free of any acidic or basic residues. Store the compound in a tightly sealed container at low temperature, preferably under an inert atmosphere (e.g., argon or nitrogen). |
Recommended Purification Protocol
This protocol is designed to minimize the risk of epoxide ring opening.
1. Workup Procedure:
- Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
- Extract the product with a high-purity aprotic solvent such as ethyl acetate or dichloromethane.
- Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).
2. Column Chromatography:
- Stationary Phase Preparation: Prepare a slurry of deactivated silica gel in the chosen mobile phase. A common method for deactivation is to use silica gel treated with 1-2% triethylamine in the eluent.
- Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the Rf of the compound.
- Loading: Load the crude product onto the column using a minimal amount of the mobile phase.
- Elution: Elute the column, collecting fractions and monitoring by TLC.
- Fraction Analysis: Combine fractions containing the pure product.
- Solvent Removal: Remove the solvent under reduced pressure, again ensuring the temperature remains low.
3. High-Performance Liquid Chromatography (HPLC) Considerations:
For higher purity requirements, reversed-phase HPLC can be an option. However, care must be taken with the mobile phase.
-
Column Choice: Use a stationary phase with enhanced stability, particularly if operating outside a neutral pH range is necessary.[7]
-
Mobile Phase: A buffered mobile phase (e.g., acetonitrile/water with a phosphate buffer at pH 7) is crucial to prevent on-column degradation.
Visualizing the Problem: Ring Opening Mechanisms
The following diagrams illustrate the key pathways for epoxide ring opening.
Caption: Acid-Catalyzed Epoxide Ring Opening.
Caption: Base-Catalyzed Epoxide Ring Opening.
By understanding the underlying chemical principles and implementing these carefully considered purification strategies, you can significantly improve the yield and purity of your N-Cyclopropyl-3-propyloxirane-2-carboxamide, ensuring the integrity of this valuable molecule for your research and development endeavors.
References
- Mandal, T., & Panu, K. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. J. Synth. Chem., 3, 13-23.
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
- Olah, G. A., & Schleyer, P. v. R. (Eds.). (1970). Carbonium Ions (Vol. 2). Wiley-Interscience.
- Hammonds, T. D., Blair, I. A., Falck, J. R., & Capdevila, J. H. (1989). Resolution of epoxyeicosatrienoate enantiomers by chiral phase chromatography. Analytical Biochemistry, 182(2), 300–303.
-
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]
- Nazaré, M., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2196-2204.
- Smentoch, M., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(21), 7069.
- R.E. Majors. (2026, February 13). Enhanced Stability Stationary Phases for HPLC.
Sources
- 1. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Separation of 3-Propyloxirane-2-Carboxamide Isomers
Topic: Purification and Characterization of 2,3-Epoxyamide Diastereomers Ticket ID: #ISO-SEP-3042 Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: The Challenge of Epoxy Amide Separation
You are likely encountering difficulty because 3-propyloxirane-2-carboxamide derivatives present a "perfect storm" of separation challenges:
-
Chemical Instability: The strained oxirane (epoxide) ring is highly susceptible to acid-catalyzed ring opening, particularly on unmodified silica gel.
-
Polarity Similarity: The cis and trans diastereomers often have overlapping retention times (
) due to similar dipole moments, especially in the absence of strong intramolecular hydrogen bonding. -
Detection Ambiguity: Without a UV-active chromophore (unless the amide nitrogen is substituted with an aromatic group), detection requires low-wavelength UV (210–220 nm) or Refractive Index (RI) detection, reducing sensitivity.
This guide provides a validated workflow to separate these isomers while preserving the integrity of the epoxide ring.
Module 1: Chromatographic Separation (Troubleshooting & Protocol)
Q: My compound degrades on the column. I see broad tailing or new peaks (diols).
A: Your stationary phase is too acidic. Standard silica gel has a surface pH of ~5.0–6.0. This acidity protonates the epoxide oxygen, activating it for nucleophilic attack by trace water or the amide itself.
The Fix: Buffer Your Silica You must neutralize the acidic silanol groups.
-
Flash Chromatography: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane before loading your sample. Add 0.1% TEA to your mobile phase.
-
HPLC: Use a "hybrid" particle column (e.g., Waters XBridge) stable at high pH, or use an ammonium bicarbonate buffer (pH 7.5–8.0).
Q: Peaks are co-eluting. How do I improve Resolution ( )?
A: Leverage "Orthogonality" in Selectivity. Cis and trans isomers interact differently with solvents based on the accessibility of the polar amide and epoxide oxygens.
Recommended Solvent Systems (Table 1)
| Method | Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier | Why it works |
| Normal Phase (Best for Prep) | Silica (Pre-treated) | Hexane or Heptane | Ethyl Acetate (EtOAc) | 0.5% TEA | Exploits H-bonding differences. Cis is usually more polar and elutes later. |
| Reversed Phase (HPLC) | C18 or C8 | Water (10mM NH₄HCO₃) | Acetonitrile (MeCN) | None | Separates based on hydrodynamic volume. Trans often elutes first (more linear). |
| Chiral Phase (Polishing) | Amylose-based (e.g., AD-H) | Hexane | Isopropanol (IPA) | 0.1% Diethylamine | If diastereomers are stubborn, chiral columns often separate them better than achiral phases. |
Protocol: Buffered Flash Chromatography
-
Slurry Preparation: Mix Silica Gel 60 (230–400 mesh) with Hexane containing 1% TEA.
-
Packing: Pour slurry into the column. Flush with 2 column volumes (CV) of Hexane/TEA.
-
Equilibration: Switch to starting mobile phase (e.g., 90:10 Hexane:EtOAc + 0.5% TEA).
-
Loading: Dissolve crude oil in minimum DCM (avoid if possible) or Toluene. Load carefully.
-
Elution: Run a shallow gradient (e.g., 10% to 40% EtOAc over 20 CV).
Module 2: Structural Confirmation (NMR)
Q: How do I definitively distinguish cis from trans by NMR?
A: Measure the Vicinal Coupling Constant (
Diagnostic Signal: Look for the epoxide ring protons at
Module 3: Workflow Visualization
Figure 1: Separation Decision Tree
Caption: Logical workflow for selecting the optimal purification method based on physical state and scale.
Figure 2: Epoxide Degradation Pathway (Why Buffering Matters)
Caption: Mechanism of acid-catalyzed ring opening on silica, leading to diol impurities.
Module 4: Stability & Storage Guidelines
-
Solvent Choice: Avoid Chloroform (
) or Dichloromethane ( ) for long-term storage. These solvents slowly decompose to form HCl (phosgene pathway), which will open the epoxide ring.-
Safe Solvents: Ethyl Acetate, DMSO, or anhydrous THF.
-
-
Temperature: Store neat oils at -20°C.
-
Scavengers: If storing in solution for extended periods, add a few grains of Potassium Carbonate (
) to the vial to scavenge trace acids.
References
-
Chakraborti, A. K., et al. (2004).[5] An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Snyder, L. R., et al. (2010).[6] Introduction to Modern Liquid Chromatography. Wiley.[7] (General reference for Normal Phase vs Reverse Phase selectivity).
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for Epoxide J-coupling constants).
Sources
- 1. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines [organic-chemistry.org]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Aqueous Solubility of Cyclopropyl Oxirane Carboxamides
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of cyclopropyl oxirane carboxamide derivatives. This class of compounds, while promising, often exhibits poor solubility due to its inherent lipophilicity, posing significant hurdles for in vitro screening, formulation development, and achieving desired therapeutic concentrations. This document provides a structured troubleshooting framework, from fundamental principles to advanced solubilization techniques, to systematically address and overcome these challenges.
Understanding the Core Challenge: A Physicochemical Perspective
The low aqueous solubility of cyclopropyl oxirane carboxamides stems from the combined physicochemical properties of their core functional groups:
-
Cyclopropyl Group : This small, rigid cycloalkane is non-polar and contributes significantly to the molecule's overall lipophilicity, or its tendency to dissolve in fats and oils rather than water.[1][2] While beneficial for factors like metabolic stability or target binding, this hydrophobicity is a primary driver of poor aqueous solubility.[3][4]
-
Carboxamide Moiety : While the amide bond itself is polar and capable of hydrogen bonding, its contribution to solubility can be negated by bulky, non-polar substituents on the amide nitrogen or the carbonyl carbon.
-
Oxirane (Epoxide) Ring : This strained, three-membered ether is polar but highly reactive. Its stability in aqueous buffers is a critical concern, as ring-opening hydrolysis can occur, particularly under acidic or basic conditions.[5][6][7] This degradation can be mistaken for low solubility, as the parent compound is consumed over time.
A delicate balance between lipophilicity and solubility is crucial for a drug's pharmacokinetic profile and overall success.[8][9][] The troubleshooting process must therefore address not only solubility but also the chemical stability of the molecule in the chosen buffer system.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer. What's the first thing I should do?
This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final buffer. The first step is to increase the concentration of a miscible organic co-solvent in your final solution.[11][12] Try preparing serial dilutions of the co-solvent (e.g., 1%, 2%, 5%, 10% final concentration of DMSO or ethanol) to find the minimum level required to keep your compound in solution at the desired concentration. Be mindful that high co-solvent concentrations can affect biological assays.
Q2: Could my compound be degrading in the buffer?
Yes, this is a significant possibility. Both the oxirane and amide functional groups are susceptible to hydrolysis, which is pH-dependent.[13][14] The oxirane ring is particularly prone to acid-catalyzed or base-catalyzed ring-opening to form a diol.[5][7][15] We recommend performing a preliminary stability study. Incubate your compound in the intended buffer at the experimental temperature, and analyze samples by HPLC at several time points (e.g., 0, 2, 8, 24 hours) to check for the appearance of degradation products and a decrease in the parent compound's peak area.
Q3: Is there a universal buffer or solubilizer that works for most compounds in this class?
Unfortunately, there is no one-size-fits-all solution. Solubility enhancement is highly compound-specific. A systematic, tiered approach, as outlined in the troubleshooting guide below, is the most effective strategy. This involves screening pH, co-solvents, and various types of excipients to find the optimal conditions for your specific molecule.[16][17]
Q4: What are cyclodextrins and how can they help?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate the hydrophobic parts of a drug molecule, like the cyclopropyl group, forming a "guest-host" inclusion complex.[19][20] This complex presents a hydrophilic exterior to the water, significantly increasing the apparent aqueous solubility of the drug without chemically modifying it.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[21]
Q5: How do surfactants improve solubility?
Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail.[23] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[24][25] The hydrophobic tails form the core of the micelle, creating a microenvironment where poorly soluble drugs can be partitioned and effectively "hidden" from the aqueous solvent, thus increasing the overall solubility of the drug in the solution.[26][27] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are often preferred due to their lower potential for toxicity.[24][28]
Systematic Troubleshooting Guide for Low Solubility
This guide presents a logical workflow for identifying and solving solubility issues. Start with the simplest and most common solutions before proceeding to more complex formulation strategies.
Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility challenges.
Caption: A step-by-step workflow for troubleshooting low solubility.
Detailed Troubleshooting Steps
Step 1: Initial Characterization & Baseline Assessment
-
Problem : Inconsistent results or lower-than-expected solubility.
-
Potential Cause : Compound impurity or degradation during storage. The solid-state form (amorphous vs. crystalline) can also dramatically affect solubility.
-
Solution :
-
Confirm Identity and Purity : Use analytical methods like LC-MS and NMR to verify the chemical structure and purity of your compound batch. Impurities can affect solubility measurements.
-
Determine Baseline Solubility : Use a standardized protocol, such as the Shake-Flask method (see Protocol 1), in a reference buffer (e.g., pH 7.4 PBS) to establish the thermodynamic solubility. This provides a quantitative starting point.
-
Step 2: pH Adjustment and Stability Screening
-
Problem : Compound solubility is poor in neutral buffers.
-
Potential Cause : The molecule may have ionizable groups, or its stability may be pH-dependent. Although amides are generally considered neutral, the overall molecule could have other functionalities. More critically, the stability of the oxirane and amide bonds is pH-dependent.
-
Solution :
-
pH-Solubility Profile : Measure the compound's solubility across a range of physiologically relevant pH values (e.g., pH 3, 5, 7.4, 9).[29] Use appropriate buffers for each pH. An increase in solubility at a specific pH may suggest an optimal range for formulation.
-
Forced Degradation Study : Assess the chemical stability of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral aqueous solutions.[14] Analyzing samples by HPLC at various time points will reveal if degradation is occurring and under what conditions. This is crucial to avoid mistaking chemical instability for poor solubility.
-
Step 3: Co-solvent Screening
-
Problem : pH adjustment alone does not provide sufficient solubility for the desired experimental concentration.
-
Potential Cause : The compound is highly lipophilic and requires a reduction in the overall polarity of the solvent system.
-
Solution :
-
Screen Common Co-solvents : Introduce water-miscible organic solvents into the aqueous buffer.[11] Common choices in research settings include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
-
-
Create a Concentration Matrix : Test each co-solvent at increasing final concentrations (e.g., 1%, 2%, 5%, 10% v/v). Determine the lowest concentration that achieves the target solubility.
-
Validate Assay Compatibility : Ensure the chosen co-solvent and its final concentration do not interfere with downstream experiments (e.g., enzyme activity, cell viability).
-
Step 4: Excipient-Based Formulation
-
Problem : Required co-solvent levels are unacceptably high, or solubility remains insufficient.
-
Potential Cause : The compound requires a more sophisticated solubilization mechanism.
-
Solution : Evaluate pharmaceutical excipients designed to enhance solubility.[30][31][32]
-
Cyclodextrins : Screen complexation with cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).[20][21] Prepare solutions with varying molar ratios of cyclodextrin to your compound to identify the optimal complexation.
-
Surfactants : Screen non-ionic surfactants such as Polysorbate 80 or Poloxamer 188.[24] Prepare solutions at concentrations above their CMC and measure the resulting increase in solubility.
-
Data Summary Table: Example Solubilization Strategies
| Strategy | Agent & Concentration | Resulting Solubility (µg/mL) | Fold Increase | Mechanism & Considerations |
| Baseline | pH 7.4 PBS | 0.5 | 1x | Thermodynamic solubility in neutral buffer. |
| Co-solvent | 5% (v/v) DMSO | 12.5 | 25x | Reduces solvent polarity.[12] May affect some cell-based assays. |
| Co-solvent | 10% (v/v) PEG 400 | 20.0 | 40x | Reduces solvent polarity; often used in formulations.[33] |
| Excipient | 2% (w/v) HP-β-CD | 55.0 | 110x | Forms inclusion complex with hydrophobic moieties.[19] |
| Excipient | 0.5% (w/v) Polysorbate 80 | 40.0 | 80x | Micellar solubilization above CMC.[23][24] |
Note: Data are illustrative and will vary for each specific compound.
Key Experimental Protocols
Protocol 1: Equilibrium "Shake-Flask" Solubility Measurement
This method determines the thermodynamic solubility, which is the true equilibrium solubility of a compound in a given solvent.[34]
-
Add an excess amount of the solid compound (enough that undissolved solid remains visible) to a known volume of the test buffer in a glass vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vial to stand so that the excess solid can sediment.
-
Carefully withdraw a sample from the supernatant. Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as HPLC-UV.[35][36]
Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method provides a faster, higher-throughput assessment of solubility, which is useful for screening multiple compounds or conditions. It measures the concentration at which a compound begins to precipitate from a solution when added from a concentrated DMSO stock.[37]
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
In a 96- or 384-well microplate, add the test buffer.
-
Use a liquid handler to perform serial dilutions by adding small volumes of the DMSO stock solution directly into the buffer-containing wells.
-
Measure the light scattering of each well using a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).
-
The point at which a sharp increase in light scattering is observed corresponds to the kinetic solubility limit of the compound under those conditions.[37]
References
- Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Preprints.org.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). Allied Journals.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017, May 31). International Journal of Pharmaceutical Sciences and Nanotechnology.
- Cosolvent - Wikipedia. (n.d.). Wikipedia.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
- Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems. (2025, July 5). PubMed.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7).
- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.).
- SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014, August 1). Asian Journal of Pharmaceutical and Clinical Research.
- Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
- Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Advanstar.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
- Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics. (2021, May 27).
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). MDPI.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). LinkedIn.
- Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. (n.d.).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
- Lipophilicity & Solubility. (n.d.).
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics. (2020, July 13).
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). SlideShare.
- Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (n.d.). Omics Online.
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. (2020, September 2).
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Kinetics of alkaline hydrolysis of organic esters and amides in neutrally‐buffered solution. (1990, May 1). Semantic Scholar.
- How to measure solubility for drugs in oils/emulsions? (2023, April 5).
- The influence of lipophilicity in drug discovery and design | Request PDF. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina.
- Lipophilicity of Drug. (2024, April 23). BOC Sciences.
- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
- Hydrolysis of Amides. (n.d.). Thieme.
- Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. (2025, October 7). PubMed.
- Epoxide Reactions. (n.d.). BYJU'S.
- Cyclopropyl group - Wikipedia. (n.d.). Wikipedia.
- Mechanisms of Hydrolysis and Rearrangements of Epoxides. (2025, August 6).
- Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. (n.d.). Testbook.
- the hydrolysis of amides. (n.d.). Chemguide.
- 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts.
- The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
- Lipophilicity changes upon fluorination of isopropyl, cyclopropane and... (n.d.).
- Product Focus - Cyclopropyl Deriv
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. byjus.com [byjus.com]
- 6. testbook.com [testbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. researchgate.net [researchgate.net]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chimia.ch [chimia.ch]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. mdpi.com [mdpi.com]
- 21. Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. asianpharmtech.com [asianpharmtech.com]
- 24. jocpr.com [jocpr.com]
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- 27. researchgate.net [researchgate.net]
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- 30. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 31. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 32. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
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- 34. lup.lub.lu.se [lup.lub.lu.se]
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- 37. bmglabtech.com [bmglabtech.com]
Optimizing enantioselectivity in the synthesis of (2R,3S)-oxirane carboxamides
Topic: Enantioselective Synthesis of (2R,3S)-Oxirane Carboxamides
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OX-AMIDE-2R3S-OPT
Introduction: The Challenge of Amides
Welcome to the technical support hub. You are likely here because standard epoxidation protocols (Jacobsen-Katsuki, Sharpless) are failing to deliver high enantioselectivity (ee) for your
The Technical Bottleneck: Unlike ketones or esters, amides are electron-rich enough to resist nucleophilic attack but electron-deficient enough to fail with electrophilic oxidants.[1] Furthermore, the amide moiety can coordinate competitively to Lewis acid catalysts, disrupting the chiral pocket.[1]
To achieve the (2R,3S) configuration with high fidelity (>95% ee), we recommend the Lanthanide-BINOL system (specifically the Samarium or Yttrium variants developed by the Shibasaki group).[1] This system utilizes a "Dual Activation" mechanism that is essential for amide substrates.[1]
Diagnostic & Decision Matrix
Before proceeding to the protocol, confirm your "Hardware" (Catalyst System) matches your substrate profile.[1]
Figure 1: Catalyst selection logic based on substrate electronics. The Sm-BINOL system is the gold standard for conjugated amides.[1]
Core Protocol: Sm-BINOL Mediated Epoxidation[2]
This protocol is optimized for the synthesis of (2R,3S)-oxirane carboxamides from trans-unsaturated amides.
Mechanism of Action:
The Samarium (Sm) center acts as a differential Lewis acid.[1] It activates the peroxide (TBHP) for nucleophilic attack while the BINOL ligand creates the chiral canyon.[1] The additive (Ph
Reagents & Setup
-
Metal Source: Sm(O-iPr)
(Freshly sublimed or high-purity commercial grade).[1] -
Ligand: (R)-BINOL (To target the 2R,3S isomer from trans-olefins, start with (R)-BINOL; verify with HPLC as ligand sense can vary by substrate sterics).
-
Additive: Triphenylarsine oxide (Ph
As=O) is superior; Triphenylphosphine oxide (Ph P=O) is a safer, slightly lower-ee alternative.[1] -
Oxidant: CMHP (Cumene hydroperoxide) or TBHP (Tert-butyl hydroperoxide), 5.0 M in decane (anhydrous).
-
Solvent: THF (anhydrous, inhibitor-free).[1]
Step-by-Step Workflow
-
Catalyst Assembly (The "Aging" Step):
-
In a flame-dried Schlenk flask under Argon, dissolve (R)-BINOL (10 mol%) and Ph
As=O (10 mol%) in THF.[1] -
Add Sm(O-iPr)
(10 mol%).[1] -
CRITICAL: Stir at room temperature for 30 minutes . This "aging" allows the formation of the thermodynamically stable active monomeric species.[1] Skipping this results in <50% ee.[1]
-
-
Substrate Addition:
-
Cool the mixture to -20°C .
-
Add the
-unsaturated amide (1.0 equiv).[1] Stir for 5 minutes to allow coordination.
-
-
Oxidant Addition:
-
Add TBHP or CMHP (1.2 - 1.5 equiv) dropwise over 10 minutes.
-
Note: Rapid addition can cause a local exotherm, triggering the background racemic reaction.[1]
-
-
Reaction Monitoring:
-
Quench & Isolation:
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee < 80%)
| Potential Cause | The Science | Corrective Action |
| Wet Oxidant | Water coordinates to Sm, displacing the chiral BINOL ligand.[1] The reaction proceeds via an achiral aquo-complex.[1] | Use 5.0M TBHP in decane over molecular sieves (4Å). Do not use aqueous TBHP (70%).[1] |
| Ligand Impurity | Partially racemized BINOL or presence of mono-oxidized BINOL impurities.[1] | Recrystallize BINOL from toluene/ethanol. Optical rotation must be standard. |
| Background Reaction | The oxidant attacks the amide directly without the catalyst (racemic pathway).[1] | Lower Temperature: Run at -40°C. Concentration: Dilute the reaction to 0.05 M to favor the intramolecular catalyzed pathway. |
Issue 2: Low Yield / Stalled Reaction
-
Symptom: Reaction stops at 50% conversion.[1]
-
Diagnosis: Product Inhibition.[1] The resulting epoxy-amide is a better ligand for Samarium than the starting material, poisoning the catalyst.[1]
-
Solution: Increase catalyst loading to 15 mol% or use Yttrium (Y) instead of Samarium. Yttrium complexes are kinetically more labile, allowing faster product dissociation [2].[1]
Issue 3: Wrong Diastereomer (Cis-Epoxide formed)
-
Symptom: You isolated the (2R,3R) cis-epoxide instead of the (2R,3S) trans-epoxide.
-
Diagnosis: This is almost exclusively due to the geometry of the starting alkene.[1]
-
Science: The Sm-BINOL mechanism is concerted; it preserves the olefin geometry.[1] A cis-alkene yields a cis-epoxide.[1]
-
Solution: Isomerize your starting material to the thermodynamically stable E-isomer (trans) using I
(catalytic) in DCM under light before the epoxidation step.[1]
Mechanistic Visualization
Understanding the "Dual Activation" is key to troubleshooting. The metal center coordinates the peroxide, making it more electrophilic, while simultaneously tethering the amide carbonyl, holding it in a fixed orientation relative to the chiral ligand.[1]
Figure 2: The Dual Activation mechanism. The amide carbonyl binding is crucial for enantiocontrol.[1]
Frequently Asked Questions (FAQs)
Q: Can I use m-CPBA for this reaction? A: No. m-CPBA is an electrophilic oxidant.[1] It reacts poorly with electron-deficient amides and, more importantly, offers no handle for enantiocontrol in this context.[1] You will get a racemic mixture and low yields.[1]
Q: Why is Triphenylarsine oxide (Ph
Q: My product racemizes during column chromatography. What do I do? A: Oxirane carboxamides are sensitive to acid-catalyzed ring opening (which can be reversible and racemizing).[1]
-
Fix: Pre-treat your silica gel with 2% Triethylamine in Hexanes.[1] Use a solvent system of Hexane/EtOAc (buffered).[1] Avoid chloroform/DCM if they are acidic.[1]
References
-
Nemoto, T., Ohshima, T., Shibasaki, M. (2002).[1][3] "Catalytic Asymmetric Epoxidation of
-Unsaturated Amides: Efficient Synthesis of -Aryl -Hydroxy Amides Using a One-Pot Tandem Catalytic Asymmetric Epoxidation-Pd-Catalyzed Epoxide Opening Process." Journal of the American Chemical Society, 124(49), 14544–14545.[1] -
Kakei, H., Tsuji, R., Ohshima, T., Shibasaki, M. (2005).[1][4][5] "Catalytic Asymmetric Epoxidation of
-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex." Journal of the American Chemical Society, 127(25), 8962–8963.[1] -
Porter, M. J., & Skidmore, J. (2000).[1] "Asymmetric Epoxidation of Electron-Deficient Olefins." Chemical Communications, (18), 1215–1225.[1]
Sources
- 1. youtube.com [youtube.com]
- 2. Enantioselective de novo construction of 3‑oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric epoxidation of alpha,beta-unsaturated amides: efficient synthesis of beta-aryl alpha-hydroxy amides using a one-pot tandem catalytic asymmetric epoxidation-Pd-catalyzed epoxide opening process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex [organic-chemistry.org]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Validation & Comparative
Comparative Analysis: Mass Spectrometry Fragmentation of N-Cyclopropyl-3-propyloxirane-2-carboxamide
[1]
Executive Summary
This guide provides a technical comparison of ionization and fragmentation modalities for N-Cyclopropyl-3-propyloxirane-2-carboxamide (C₁₀H₁₇NO₂), a functionalized epoxide amide often encountered as a chiral building block or protease inhibitor pharmacophore.[1]
The analysis contrasts Electrospray Ionization (ESI-MS/MS) against Electron Impact (EI-MS) .[1] While ESI is the industry standard for biological matrices, this guide demonstrates why specific care must be taken with the labile epoxide ring during method development. We provide optimized protocols to prevent artifactual hydrolysis and detailed fragmentation pathways for structural verification.
Compound Profile[1][2][3][4]
Technical Comparison: ESI vs. EI Modalities[1][2][5]
The choice of ionization technique drastically alters the observed topology of the molecule.
| Feature | Method A: ESI-Q-TOF (Recommended) | Method B: EI-GC/MS (Alternative) |
| Ionization Type | Soft (Protonation [M+H]⁺) | Hard (Radical Cation M⁺˙) |
| Molecular Ion Stability | High. Dominant peak at m/z 184.[1]13. | Low. Weak M⁺ at m/z 183.[1] |
| Epoxide Integrity | Preserved (if pH is controlled).[1] | Risk of thermal degradation/rearrangement.[2] |
| Primary Fragmentation | Amide bond cleavage (b-type/y-type ions).[1][2] | |
| Detection Limit | pg/mL (High Sensitivity). | ng/mL (Moderate Sensitivity).[1] |
| Best For | PK studies, Metabolite ID, Intact quantification.[1] | Impurity profiling, Library matching.[1] |
Deep Dive: Fragmentation Mechanics & Pathways[1][2]
The ESI-CID Pathway (Collision Induced Dissociation)
In ESI positive mode, the proton localizes on the amide oxygen or nitrogen. Upon collision (CID), the fragmentation is driven by charge-remote and charge-proximate mechanisms.[1]
-
Precursor: m/z 184.13 [M+H]⁺
-
Primary Channel (Amide Cleavage): The most diagnostic cleavage occurs at the amide bond.
-
Secondary Channel (Epoxide Opening):
-
Tertiary Channel (Alkyl Chain):
-
Fragment C (m/z 85.03): Further breakdown of the epoxide tail (loss of propyl group).
-
The EI Pathway (70 eV)
EI induces high-energy radical fragmentation.
Visualizing the Fragmentation Tree
The following diagram illustrates the ESI-MS/MS fragmentation logic, which is critical for configuring Multiple Reaction Monitoring (MRM) transitions.
Caption: ESI-CID fragmentation tree for N-Cyclopropyl-3-propyloxirane-2-carboxamide showing primary amide bond cleavage and secondary epoxide degradation.[1][2]
Validated Experimental Protocols
Protocol A: ESI-MS/MS (Optimized for Epoxide Stability)
Critical Warning: Epoxides are acid-labile.[1] Standard LC-MS mobile phases containing 0.1% Formic Acid can cause on-column hydrolysis, converting the signal from m/z 184 to m/z 202 (Diol).[1]
Reagents:
Workflow:
-
Sample Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile. Dilute to 100 ng/mL with 50:50 ACN:Water (neutral).[1]
-
LC Conditions:
-
MS Source Parameters (Typical for Sciex/Thermo):
-
Collision Energy (CE):
Protocol B: EI-GC/MS (Structural Fingerprinting)
Workflow:
Comparative Data Summary
The following table summarizes the diagnostic ions observed in both modalities.
| Fragment Identity | Structure Description | ESI m/z (Exp) | EI m/z (Exp) | Origin |
| Precursor | Intact Molecule | 184.1 [M+H]⁺ | 183.1 M⁺˙ | Parent |
| Base Peak (ESI) | Acylium Core | 127.1 | 127.0 | Amide Cleavage |
| Base Peak (EI) | Allyl/Cyclopropyl | - | 41.0 | Hydrocarbon Tail |
| Diagnostic A | Dehydrated Core | 166.1 | 165.1 | Epoxide H-shift |
| Diagnostic B | Amine Moiety | 58.1 | 57.1 | Cyclopropylamine |
| Diagnostic C | Epoxide Scission | 69.0 | 69.0 | C₄H₅O⁺ |
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for EI fragmentation rules and alpha-cleavage mechanisms).
-
Holčapek, M., et al. (2010).[1] "Fragmentation behavior of epoxides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891–899.[1] Link
-
Sleno, L., & Volmer, D. A. (2004).[1] "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry, 39(10), 1091-1112.[1] (Review of CID mechanisms relevant to amide bond cleavage). Link
-
Pavia, D. L., et al. (2014).[1] Introduction to Spectroscopy. Cengage Learning.[1] (Source for general amide and epoxide spectral characteristics).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Cyclopropyl-3-propyloxirane-2-carboxamide
This document provides essential safety and logistical information for the proper disposal of N-Cyclopropyl-3-propyloxirane-2-carboxamide. As a preferred source for laboratory safety and chemical handling, this guide is designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Core Principles: Hazard Assessment and Immediate Safety
Understanding the chemical nature of N-Cyclopropyl-3-propyloxirane-2-carboxamide is fundamental to its safe handling and disposal. The molecule contains two key functional groups that dictate its reactivity and potential hazards: a strained oxirane ring and a carboxamide group.
-
Oxirane (Epoxide) Ring: The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions. Compounds containing this group are often classified as hazardous waste.[2][3] They can be reactive and require careful handling to avoid unintended reactions.
-
Carboxamide Group: Amides are generally stable but can be incompatible with strong acids and oxidizing agents.[4]
Given these characteristics, N-Cyclopropyl-3-propyloxirane-2-carboxamide must be treated as hazardous waste.
Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal preparation, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Provides a crucial barrier against skin contact and potential sensitization.[1] |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles.[1] |
| Body Protection | A standard laboratory coat is mandatory. | Protects clothing and underlying skin from contamination.[1] |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the risk of inhaling any potential vapors or aerosols.[5] |
Spill and Contamination Response Protocol
In the event of a spill, immediate and correct action is necessary to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated.[5] If the spill is significant, evacuate the lab and contact your institution's emergency response team.
-
Containment : Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill and prevent it from spreading or entering drains.[2][5]
-
Collection : Carefully collect the absorbed material using spark-proof tools and place it into a suitable, clearly labeled, and sealable container designated for hazardous waste.[2]
-
Decontamination : Thoroughly clean the spill area with soap and water.
-
Dispose of Contaminated Materials : Any materials used for cleanup, including absorbent, gloves, and wipes, must be disposed of as hazardous waste in the same container as the collected chemical.[5]
Step-by-Step Disposal Workflow
The disposal of N-Cyclopropyl-3-propyloxirane-2-carboxamide must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5]
Step 1: Waste Segregation and Collection
Proper segregation is the first and most critical step in the disposal process.
-
Solid Waste : Collect any solid waste contaminated with N-Cyclopropyl-3-propyloxirane-2-carboxamide (e.g., weighing papers, pipette tips, contaminated gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.[1]
-
Liquid Waste : Collect all solutions containing N-Cyclopropyl-3-propyloxirane-2-carboxamide in a separate, dedicated, and sealed hazardous waste container made of a compatible material.[1]
-
Compatibility : Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department.[6] Incompatible mixtures can lead to dangerous reactions.[6]
Step 2: Container Labeling
The waste container must be labeled clearly and accurately to ensure safe handling and proper disposal.
-
Label a leak-proof container with the words "Hazardous Waste."
-
Clearly write the full chemical name: "N-Cyclopropyl-3-propyloxirane-2-carboxamide."
-
List all associated hazards (e.g., "Irritant," "Chemically Reactive").
-
Include the date accumulation started and the name of the principal investigator or lab group.
Step 3: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2][5] This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Professional Disposal
Your institution's Environmental Health and Safety (EHS) department is the primary and mandatory point of contact for arranging the final disposal.
-
Contact your EHS office to schedule a pickup for your hazardous waste container.[1][5]
-
Provide them with a complete and accurate description of the waste and any relevant safety information.
The ultimate and most effective method for the destruction of reactive organic compounds like oxiranes is high-temperature incineration conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][5] This process ensures the complete destruction of the chemical, converting it into less harmful substances.[2]
Visualization of the Disposal Workflow
The following diagram outlines the procedural flow for the safe disposal of N-Cyclopropyl-3-propyloxirane-2-carboxamide.
Caption: Disposal workflow for N-Cyclopropyl-3-propyloxirane-2-carboxamide.
References
- BenchChem. (2025). Proper Disposal of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-: A Guide for Laboratory Professionals. Benchchem.
- BenchChem. (2025). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
- BenchChem. (2025). Proper Disposal of [(Octadecyloxy)methyl]oxirane: A Guide for Laboratory Professionals. Benchchem.
- BenchChem. (2025). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- CP Lab Safety. Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety.
- CTRNet. (2012, May 31). 06.002 e2.0 Handling Hazardous Chemical Waste. CTRNet.
- EHS. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. EHS.
- Fisher Scientific. SAFETY DATA SHEET - 6-Bromopyridine-2-carboxamide. Fisher Scientific.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
